molecular formula C18H18O2 B048675 Indenestrol CAS No. 24643-97-8

Indenestrol

Katalognummer: B048675
CAS-Nummer: 24643-97-8
Molekulargewicht: 266.3 g/mol
InChI-Schlüssel: BBOUFHMHCBZYJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Indenestrol is a high-purity organic compound offered as a reference standard for research and development applications. This chemical is intended for use in analytical chemistry, serving as a critical material for method development, validation, and calibration in techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry to ensure accurate and reproducible results. In the field of organic synthesis, this compound presents a valuable building block for exploring novel chemical pathways. Its molecular structure, which incorporates fused aromatic rings, makes it a candidate for investigating structure-activity relationships and for the synthesis of more complex, target molecules. Researchers in materials science may also find application for this compound in the development of advanced organic materials and polymers, where such aromatic compounds can impart specific electronic or structural properties . This product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Proper laboratory safety protocols, including the use of personal protective equipment (PPE), should always be followed when handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

24643-97-8

Molekularformel

C18H18O2

Molekulargewicht

266.3 g/mol

IUPAC-Name

1-ethyl-2-(4-hydroxyphenyl)-3-methyl-3H-inden-5-ol

InChI

InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-11,19-20H,3H2,1-2H3

InChI-Schlüssel

BBOUFHMHCBZYJJ-UHFFFAOYSA-N

SMILES

CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O

Kanonische SMILES

CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O

Andere CAS-Nummern

115217-02-2

Synonyme

Indenestrol A;  Indenoestrol A;  (RS)-Indenestrol A;  (±)-Indenestrol A;  3-Ethyl-2-(p-hydroxyphenyl)-1-methyl-inden-6-ol;  3-eEhyl-2-(4-hydroxyphenyl)-1-methyl-1H-inden-6-ol; 

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Indenestrol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indenestrol is a synthetic, non-steroidal estrogen that has been a subject of interest due to its relationship with diethylstilbestrol (DES) and its distinct biological activity profile. As a metabolite of DES, it possesses a unique indenene core structure that dictates its interaction with estrogen receptors (ERs) and subsequent physiological effects. This guide provides a comprehensive technical overview of this compound, covering its chemical structure, stereoisomerism, physicochemical properties, and mechanism of action. Furthermore, it details established analytical methodologies for its identification and quantification, offering valuable protocols for researchers in pharmacology and drug development.

Chemical Identity and Structure

This compound is characterized by a tricyclic indenene framework, a significant departure from the stilbene backbone of its parent compound, DES. This structural alteration is key to its molecular properties and biological function.

  • IUPAC Name : 1-ethyl-2-(4-hydroxyphenyl)-3-methyl-3H-inden-5-ol[1]

  • CAS Number : 24643-97-8[1]

  • Molecular Formula : C₁₈H₁₈O₂[1]

  • Molecular Weight : 266.33 g/mol [1][2]

The core of the molecule is a 1H-indene ring system substituted with an ethyl group, a methyl group, and two p-hydroxyphenyl groups. The presence of two phenolic hydroxyl groups is a critical feature for estrogenic activity, as they mimic the A-ring phenol and D-ring hydroxyl of estradiol, enabling interaction with the estrogen receptor.

Stereochemistry: The Impact of Spatial Arrangement

This compound possesses a chiral center, leading to the existence of stereoisomers, specifically the S and R enantiomers of this compound A.[3][4] The spatial arrangement of substituents around this chiral carbon significantly influences the molecule's ability to bind to and activate estrogen receptors.[5][6]

Studies have shown a clear stereochemical preference in the interaction with ERs. The S-enantiomer of this compound A (IA-S) has been found to be more potent in activating transcription through ERα compared to the R-enantiomer (IA-R).[3] This difference in activity underscores the importance of the three-dimensional structure for a precise fit within the ligand-binding pocket of the estrogen receptor. While both this compound A and B are considered active derivatives, they exhibit nearly identical, highly planar conformations which are believed to facilitate successful competition with estradiol for receptor binding.[7]

Synthesis and Manufacturing Overview

This compound is primarily known as an in vivo metabolite of diethylstilbestrol (DES), a more widely known synthetic estrogen.[3][7] Its synthesis can also be achieved through chemical routes, often involving cyclization reactions to form the characteristic indene core from DES-related precursors.

A generalized synthetic pathway can be conceptualized as follows:

Indenestrol_Synthesis Start Diethylstilbestrol (DES) Precursors Intermediate Oxidative Cyclization Intermediate Start->Intermediate Oxidation & Rearrangement This compound This compound Intermediate->this compound Dehydration/ Aromatization

Caption: Generalized synthetic workflow for this compound.

The causality behind this synthetic strategy lies in creating the rigid, planar indene ring system from the more flexible stilbene backbone of DES. This transformation locks the two phenolic rings into a specific orientation that is crucial for its interaction with the estrogen receptor.

Physicochemical Properties

The molecular properties of this compound dictate its behavior in biological systems, including its absorption, distribution, and solubility. A summary of its key physicochemical data is presented below.

PropertyValueSource
Molecular Weight 266.33 g/mol PubChem[1], Cheméo[2]
XLogP3 5.4PubChem[8]
Melting Point 233-234 °CPubChem[8]
Solubility Soluble in MethanolCayman Chemical[9]
Polar Surface Area 40.5 ŲPubChem[1]

The high LogP value indicates that this compound is a lipophilic compound, suggesting it can readily cross cell membranes to interact with intracellular estrogen receptors. Its solubility in organic solvents like methanol is consistent with its non-polar character.

Pharmacodynamics and Mechanism of Action

This compound functions as a xenoestrogen, a foreign compound that mimics the effects of endogenous estrogen.[4][8] Its primary mechanism of action is through binding to and activating estrogen receptors (ERα and ERβ), which are ligand-inducible transcription factors.[3]

Despite having a high affinity for estrogen receptors, this compound generally exhibits weaker biological activity compared to DES or estradiol.[3][7] This phenomenon suggests that receptor binding alone is not the sole determinant of estrogenic response. The specific conformation adopted by the ligand-receptor complex, and its subsequent interaction with co-regulatory proteins and DNA, plays a decisive role in the magnitude of the downstream biological effects.[7][10]

The sequence of events following this compound binding is as follows:

  • Receptor Binding : this compound diffuses into the target cell and binds to the ER in the cytoplasm.[8][11]

  • Conformational Change & Dimerization : Ligand binding induces a conformational change in the receptor, causing it to dimerize.

  • Nuclear Translocation : The ligand-receptor complex translocates into the nucleus.[12]

  • DNA Binding & Gene Transcription : The complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[10]

  • Biological Response : This binding initiates the transcription of genes involved in cell proliferation, differentiation, and other estrogen-regulated processes.[3]

Estrogenic_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binding Dimer Activated ER Dimer ER->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Nuclear Translocation & DNA Binding Transcription Gene Transcription ERE->Transcription Initiation Response Biological Response (e.g., Cell Proliferation) Transcription->Response

Caption: Estrogenic signaling pathway of this compound.

Interestingly, besides its estrogenic activity, this compound A has also been shown to possess strong antioxidative properties, both in vitro and in vivo.[13]

Pharmacokinetics

Detailed pharmacokinetic data for this compound is limited, as it is often studied in the context of being a metabolite of DES. The bioavailability and metabolism of synthetic estrogens can vary widely among individuals.[14] Generally, as a lipophilic compound, it is expected to be well-absorbed orally and distribute into tissues.[15] Metabolism likely occurs in the liver, with excretion of metabolites via urine and feces. The process of enteric reabsorption can sometimes lead to multiple peaks in pharmacokinetic profiles for similar compounds.[16]

Analytical Methodologies

Accurate identification and quantification of this compound are crucial for research and potential regulatory purposes. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is the method of choice for its sensitivity and specificity.

Protocol: Quantification of this compound in Aqueous Samples by LC-MS/MS

This protocol is a representative method for the trace analysis of this compound and similar synthetic estrogens in environmental water samples, adapted from established methodologies.[17][18]

Objective: To quantify this compound concentration using solid-phase extraction (SPE) for sample cleanup and concentration, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • This compound analytical standard

  • Methanol, Acetonitrile (HPLC or MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or specialized nanofibers)[17][19]

  • LC-MS/MS system with an Electrospray Ionization (ESI) source

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions to create a series of calibration standards ranging from approximately 0.1 ng/L to 1.0 mg/L.[17]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

    • Load a known volume of the aqueous sample (e.g., 500 mL) onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analyte with a small volume of a strong organic solvent (e.g., 2 mL of methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 200 µL) of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

      • Mobile Phase: A gradient of water and methanol/acetonitrile is typically used. For example, an isocratic elution with Methanol/Water (80/20, v/v) can be effective.[17]

      • Flow Rate: 0.5 - 1.0 mL/min.[17]

      • Injection Volume: 10 µL.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.[17]

      • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound must be determined by infusing a standard solution.

      • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize signal intensity for this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Quantify the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

System Validation: This protocol's trustworthiness is established by running quality control samples at low, medium, and high concentrations alongside unknown samples. System suitability is confirmed by ensuring consistent retention times and peak shapes for all injections. The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[17]

Conclusion

This compound presents a fascinating case study in medicinal chemistry and pharmacology. Its structure, derived from the metabolic transformation of DES, results in a unique profile of high receptor affinity but attenuated biological response. The stereochemistry of this compound A is a critical determinant of its activity, highlighting the precise structural requirements for effective estrogen receptor modulation. The analytical methods detailed herein provide a robust framework for its further investigation, enabling researchers to explore its presence, activity, and potential impacts in various biological and environmental systems.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 107664, this compound. Available from: [Link].

  • Pharmaffiliates. This compound-d3. Available from: [Link].

  • Duax, W. L., Griffin, J. F., Rohrer, D. C., & Weeks, C. M. (1981). Molecular structures of metabolites and analogues of diethylstilbestrol and their relationship to receptor binding and biological activity. Journal of Toxicology and Environmental Health, 7(3-4), 579-593. Available from: [Link].

  • Mueller, S. O., Hall, J. M., Swope, D. L., Korach, K. S., & Korach, K. S. (2003). Molecular determinants of the stereoselectivity of agonist activity of estrogen receptors (ER) alpha and beta. The Journal of biological chemistry, 278(14), 12255–12262. Available from: [Link].

  • Bailey, L. C., & Bailey, C. A. (1979). Analysis of dienestrol and its dosage forms by high-performance liquid chromatography. Journal of pharmaceutical sciences, 68(4), 508–510. Available from: [Link].

  • Pharmaffiliates. Dienestrol. Available from: [Link].

  • Korach, K. S., Levy, L. A., & Schotz, K. E. (1987). Estrogen receptor stereochemistry: receptor binding and hormonal responses. Journal of steroid biochemistry, 27(1-3), 281–287. Available from: [Link].

  • ResearchGate. Chemical structures of diethylstilbestrol (DES), 17-estradiol (E 2 ), and the this compound A (IA) enantiomers IA-S and IA-R. Available from: [Link].

  • University of Calgary. Stereochemistry and Biological Activity of Drugs. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 667476, Dienestrol. Available from: [Link].

  • Cheméo. Chemical Properties of Dienestrol (CAS 84-17-3). Available from: [Link].

  • Wang, J., et al. (2012). Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry. Analyst, 137(15), 3591-3599. Available from: [Link].

  • Li, Y., et al. (2014). Packed-fiber solid-phase extraction coupled with high performance liquid chromatography-tandem mass spectrometry for determination of diethylstilbestrol, hexestrol, and dienestrol residues in milk products. Food Chemistry, 145, 843-849. Available from: [Link].

  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Annals of Biostatistics & Biometric Application, 13(2). Available from: [Link].

  • PharmaCompass. Dinestrol. Available from: [Link].

  • Harper, M. J. (1968). Interference with early pregnancy in rats by estrogen: mechanism of action of dienestrol. The Anatomical record, 162(4), 433–452. Available from: [Link].

  • Oda, T., et al. (1999). Antioxidative activity of this compound A, a diethylstilbestrol metabolite. Biological & pharmaceutical bulletin, 22(6), 586–589. Available from: [Link].

  • Ministry of Health, Labour and Welfare, Japan. Analytical Method for Diethylstilbestrol. Available from: [Link].

  • Katzenellenbogen, J. A., Carlson, K. E., Heiman, D. F., & Goswami, R. (1987). Ketononestrol aziridine, an agonistic estrogen receptor affinity label. Journal of steroid biochemistry, 27(1-3), 231–241. Available from: [Link].

  • ResearchGate. Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry. Available from: [Link].

  • Engel, L. L., Weidenfeld, J., & Merriam, G. R. (1976). Synthesis of metabolic intermediates of diethylstilbestrol. Journal of toxicology and environmental health, 1(3), 399-411. Available from: [Link].

  • Abrams, L. S., & Koda, R. T. (1978). Bioavailability, distribution and pharmacokinetics of diethystilbestrol produced from stilphostrol. Journal of pharmaceutical sciences, 67(10), 1369–1372. Available from: [Link].

  • Wei, Y., et al. (2022). Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses. International journal of molecular sciences, 23(4), 2244. Available from: [Link].

  • Patsnap. What is the mechanism of Diethylstilbestrol Diphosphate?. Available from: [Link].

  • Liu, Y., et al. (2014). Pharmacokinetics and safety profiles of novel diethylstilbestrol orally dissolving film in comparison with diethylstilbestrol capsules in healthy Chinese male subjects. International journal of clinical pharmacology and therapeutics, 52(5), 416–422. Available from: [Link].

  • IUPHAR/BPS Guide to PHARMACOLOGY. Lanosterol biosynthesis pathway. Available from: [Link].

  • Fotherby, K. (1977). Pharmacokinetics of ethynyloestradiol in humans. Journal of steroid biochemistry, 8(5), 535-539. Available from: [Link].

  • Trzoss, M., et al. (2008). Syntheses and Biological Activity Studies of Novel Sterol Analogs from Nitroso Diels-Alder Reactions of Ergosterol. The Journal of organic chemistry, 73(17), 6749–6756. Available from: [Link].

  • Dai, Z., et al. (2022). Construction and Optimization of the de novo Biosynthesis Pathway of Mogrol in Saccharomyces Cerevisiae. Frontiers in bioengineering and biotechnology, 10, 895311. Available from: [Link].

  • Ibarr, M., et al. (2021). Enteric reabsorption processes and their impact on drug pharmacokinetics. Scientific reports, 11(1), 5703. Available from: [Link].

Sources

An In-depth Technical Guide to the Differential Binding Affinity of Indenestrol for Estrogen Receptor Subtypes ERα and ERβ

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indenestrol, a non-steroidal estrogen and a metabolite of diethylstilbestrol (DES), has garnered significant interest within the scientific community due to its unique biological profile. It exhibits a high binding affinity for estrogen receptors (ERs) yet demonstrates weak uterotrophic activity. This paradoxical behavior underscores the complexity of estrogen receptor signaling and highlights the importance of understanding the nuanced interactions between ligands and the distinct estrogen receptor subtypes, ERα and ERβ. This technical guide provides a comprehensive analysis of the binding affinity of this compound for ERα and ERβ, delving into the stereochemical nuances of its enantiomers and the methodologies employed to elucidate these interactions. We will explore the structural basis for its binding, compare its profile to related compounds, and discuss the implications of its receptor selectivity in the context of drug development and endocrine research.

Introduction: The Estrogen Receptors and the Enigma of this compound

The physiological effects of estrogens are primarily mediated by two distinct nuclear receptors, Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ), which are encoded by separate genes (ESR1 and ESR2, respectively).[1] These receptors function as ligand-activated transcription factors that regulate the expression of a wide array of genes involved in cellular proliferation, differentiation, and homeostasis.[2] While both receptors bind the endogenous ligand 17β-estradiol with high affinity, they exhibit distinct tissue distribution and can mediate different, sometimes opposing, physiological effects.[2]

  • ERα is predominantly found in the uterus, liver, mammary glands, and bone.[2]

  • ERβ is more prevalent in the prostate, ovaries, colon, and central nervous and immune systems.[2]

This differential expression and function make the development of subtype-selective ER modulators a key objective in drug discovery for conditions ranging from hormone-dependent cancers to osteoporosis and neurodegenerative diseases.[2]

This compound, a metabolite of the potent synthetic estrogen diethylstilbestrol (DES), presents a fascinating case study in receptor-ligand interactions.[3] It is characterized by a high affinity for estrogen receptors but a surprisingly low in vivo estrogenic activity, particularly in the uterus.[3][4] This suggests a complex interplay with the ER subtypes, and a deeper understanding of its binding profile is crucial for harnessing its therapeutic potential.

This compound's Binding Affinity: A Tale of Two Receptors and Stereoisomers

The binding of this compound to estrogen receptors is not a simple, uniform interaction. It is profoundly influenced by the specific receptor subtype and the stereochemistry of the this compound molecule itself. This compound A and this compound B are chiral molecules, existing as enantiomeric pairs (R and S isomers).[4]

Preferential Binding of this compound A Enantiomers

Research has demonstrated a clear stereochemical preference in the binding of this compound A (IA) enantiomers to the estrogen receptor, particularly the alpha subtype. In competitive binding assays using cytosolic estrogen receptors (which are predominantly ERα), the S-enantiomer of this compound A (IA-S) exhibits a significantly higher binding affinity compared to the R-enantiomer (IA-R).[5]

CompoundCompetitive Binding Index (Estradiol = 100)
17β-Estradiol100
Diethylstilbestrol (DES)286
This compound A (Racemic)143
This compound A-S 285
This compound A-R 3
Table 1: Competitive binding indices of this compound A enantiomers for cytosolic estrogen receptors (predominantly ERα). Data adapted from Korach et al. (1989).[5]

As the data illustrates, the IA-S enantiomer demonstrates a binding affinity comparable to that of DES and nearly three times that of estradiol for ERα. In stark contrast, the IA-R enantiomer shows a dramatically reduced affinity. This striking difference highlights the highly specific nature of the ligand-binding pocket of ERα.

While direct, quantitative binding data for the this compound enantiomers with ERβ is less readily available in the literature, qualitative assessments suggest a different profile. One study noted that the IA-R enantiomer, which binds weakly to ERα, exhibits "equally low binding affinities to ERalpha and ERbeta in vitro".[6] This suggests that while IA-S is highly selective for ERα, IA-R does not show a strong preference for either subtype and is a generally weaker binder.

Insights from Dienestrol: A Close Structural Analog

Further insights into the potential ERβ binding of this compound can be gleaned from studies on its close structural analog, dienestrol. Dienestrol has a very similar chemical structure to this compound and has been studied more extensively in direct comparative binding assays for both ER subtypes.

One study reported the relative binding affinity of dienestrol to be approximately 223% that of estradiol for ERα and 404% for ERβ.[7] This indicates that dienestrol has a higher affinity for ERβ than for ERα. Another study provided a rank order of binding affinity which also supports a high affinity of dienestrol for both receptors, with a potential preference for ERβ.[1]

Rank Order of Binding Affinity:

  • For ERα: Diethylstilbestrol > Hexestrol > Dienestrol > 17β-Estradiol[1]

  • For ERβ: Dienestrol > 4-OH-tamoxifen > Diethylstilbestrol > Hexestrol > 17β-Estradiol[1]

While this data is for dienestrol, the structural similarity provides a strong indication that this compound may also possess a significant, if not preferential, binding affinity for ERβ, particularly for one of its enantiomers.

Methodologies for Determining Binding Affinity

The quantitative data presented in this guide is primarily derived from competitive radioligand binding assays. This technique is a cornerstone of pharmacology for determining the affinity of a ligand for a receptor.

Competitive Radioligand Binding Assay Protocol

Objective: To determine the concentration of a test compound (e.g., this compound) that inhibits 50% of the binding of a radiolabeled ligand to the estrogen receptor (IC50), from which the inhibition constant (Ki) can be calculated.

Materials:

  • Receptor Source: Purified recombinant human ERα or ERβ, or cytosolic preparations from tissues rich in a specific receptor subtype (e.g., rat uterine cytosol for ERα).

  • Radioligand: Typically [³H]-17β-estradiol, a high-affinity ligand for both ER subtypes.

  • Test Compound: this compound (racemic mixture or purified enantiomers) at various concentrations.

  • Assay Buffer: A buffer system designed to maintain the stability and activity of the receptor (e.g., Tris-EDTA-DTT-Glycerol buffer).

  • Separation Medium: Hydroxyapatite (HAP) slurry or a filter-based system to separate receptor-bound from free radioligand.

  • Scintillation Cocktail and Counter: For quantifying the amount of bound radioligand.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (this compound) and the unlabeled 17β-estradiol (for determining non-specific binding) in the assay buffer.

    • Prepare a working solution of the radioligand at a concentration close to its dissociation constant (Kd).

    • Prepare the receptor solution at an appropriate concentration.

  • Assay Setup:

    • In a series of tubes or a microplate, add a fixed amount of the receptor preparation.

    • Add increasing concentrations of the test compound.

    • Include control tubes for:

      • Total Binding: Receptor + radioligand (no competitor).

      • Non-specific Binding: Receptor + radioligand + a high concentration of unlabeled 17β-estradiol.

  • Incubation:

    • Add the radioligand to all tubes.

    • Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium (typically 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Add the HAP slurry to each tube and incubate to allow the receptor-ligand complexes to adsorb.

    • Centrifuge the tubes to pellet the HAP with the bound complexes.

    • Wash the pellets with cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Elute the bound radioligand from the HAP pellet.

    • Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Receptor (ERα/ERβ) - Radioligand ([³H]-E2) - Test Compound (this compound) incubation Incubate Receptor, Radioligand, and Test Compound prep_reagents->incubation prep_controls Prepare Controls: - Total Binding - Non-specific Binding prep_controls->incubation separation Separate Bound and Free Ligand (e.g., with Hydroxyapatite) incubation->separation quantification Quantify Bound Radioligand (Scintillation Counting) separation->quantification calc_specific_binding Calculate Specific Binding quantification->calc_specific_binding plot_curve Plot Dose-Response Curve calc_specific_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα or ERβ) This compound->ER Binding ER_this compound ER-Indenestrol Complex ER->ER_this compound Dimer Dimerized ER-Indenestrol Complex ER_this compound->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation and DNA Binding Transcription Modulation of Gene Transcription ERE->Transcription Recruitment of Co-regulators

Caption: Simplified estrogen receptor signaling pathway.

The specific conformation adopted by the ER-indenestrol complex is critical in determining the cellular response. It is plausible that the IA-S-ERα complex adopts a conformation that is highly conducive to the recruitment of co-activators, leading to a strong transcriptional response. Conversely, the IA-R-ERα complex may induce a conformation that is less favorable for co-activator binding or may even recruit co-repressors, explaining its weak activity despite some level of binding.

Implications and Future Directions

The differential binding of this compound to ERα and ERβ has significant implications for both basic research and drug development.

  • Tool for Probing ER Function: The enantiomers of this compound A serve as valuable chemical probes to dissect the distinct roles of ERα and ERβ in various physiological and pathological processes. The high ERα selectivity of IA-S makes it a useful tool for studying ERα-mediated signaling in isolation.

  • Potential for SERM Development: The unique profile of this compound—high receptor affinity but low in vivo estrogenicity—is a hallmark of some Selective Estrogen Receptor Modulators (SERMs). Further investigation into the downstream effects of this compound binding to ERβ could reveal tissue-specific activities that may be therapeutically beneficial.

  • Need for Further Research: There is a clear need for studies that directly quantify the binding affinities (Ki or IC50 values) of the racemic mixtures and purified enantiomers of both this compound A and this compound B for both ERα and ERβ in parallel assays. Such data would provide a more complete picture of their receptor selectivity and would be invaluable for guiding future research and development efforts.

Conclusion

This compound's interaction with estrogen receptors is a compelling example of the chemical specificity that governs endocrine signaling. The available evidence strongly indicates a significant difference in the binding affinity of its enantiomers for ERα, with the S-enantiomer of this compound A being a potent and selective ERα ligand. While direct quantitative data for ERβ is still forthcoming, insights from the closely related compound dienestrol suggest that this compound may also have a high affinity for ERβ. This complex binding profile, coupled with its low in vivo estrogenic activity, makes this compound a molecule of considerable interest. A thorough understanding of its differential binding to ERα and ERβ is essential for elucidating its biological functions and exploring its potential as a therapeutic agent or a research tool.

References

  • Korach, K. S., et al. (1989). Diethylstilbestrol metabolites and analogs. Stereochemical probes for the estrogen receptor binding site. The Journal of Biological Chemistry, 264(5), 2715–2721. [Link]

  • Kuiper, G. G., et al. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863–870. [Link]

  • Korach, K. S., et al. (1987). Estrogen receptor stereochemistry: receptor binding and hormonal responses. Journal of Steroid Biochemistry, 27(1-3), 261–268. [Link]

  • Duval, D., et al. (1983). The dissociation rate of estrogen receptor-ligand complexes is increased by high concentrations of steroids and antiestrogens. Biochimica et Biophysica Acta (BBA) - General Subjects, 763(2), 226–233. [Link]

  • Metzler, M., & McLachlan, J. A. (1978). Proposed nomenclature for diethylstilbestrol metabolites. Journal of Environmental Pathology and Toxicology, 2(2), 579–582. [Link]

  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. [Link]

  • Wikipedia. (n.d.). Estrogen receptor. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Estrogen receptor-α. [Link]

  • Wikipedia. (n.d.). Dienestrol. [Link]

  • PubChem. (n.d.). Dienestrol. [Link]

  • Paterni, I., et al. (2014). Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. Steroids, 90, 13–29. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]

  • Medlock, K. L., et al. (2003). Molecular determinants of the stereoselectivity of agonist activity of estrogen receptors (ER) alpha and beta. The Journal of Steroid Biochemistry and Molecular Biology, 84(5), 469–478. [Link]

Sources

Technical Deep Dive: Indenestrol as a Benchmark in Endocrine Disruption Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Indenestrol Paradox – High Affinity, Low Efficacy

Executive Summary

This compound (specifically this compound A and B)[1][2][3][4] occupies a unique niche in endocrine disruption toxicology. Historically identified as oxidative metabolites of the potent synthetic estrogen Diethylstilbestrol (DES), these compounds serve as critical reference standards in mechanistic toxicology. Their primary utility lies in a distinct pharmacological paradox: This compound A exhibits estrogen receptor (ER) binding affinity comparable to estradiol (


), yet elicits only weak uterotrophic (tissue growth) responses. 

For modern drug developers and toxicologists, this compound is not merely a metabolite; it is a structural probe . It demonstrates that high-affinity binding in High-Throughput Screening (HTS) does not guarantee agonist potency, a concept central to identifying Selective Estrogen Receptor Modulators (SERMs) and characterizing environmental endocrine disruptors (EEDs).

Chemical Identity and Structural Basis

Indenestrols are formed through the oxidative cyclization of DES. Unlike the flexible stilbene structure of DES, Indenestrols possess a rigid indene ring system.

  • This compound A (IA): The predominant metabolite. It features a chiral center, existing as enantiomers (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     and 
    
    
    
    ).
  • This compound B (IB): An isomer with similar binding properties but distinct metabolic origins.

Structural Significance: X-ray crystallography reveals that the "A-ring" of this compound mimics the phenolic A-ring of estradiol, facilitating deep anchoring in the ER ligand-binding domain (LBD). However, the rigid "D-ring" equivalent in this compound fails to induce the precise Helix-12 conformational seal required for maximal co-activator recruitment, explaining its reduced efficacy.

Part 2: Mechanistic Profiling & Metabolic Pathways

The DES-Indenestrol Metabolic Axis

Understanding the formation of this compound is vital for distinguishing between direct hormonal toxicity and metabolic activation. DES undergoes oxidation to a reactive quinone intermediate (DES-4',4''-quinone), which is genotoxic. This intermediate can tautomerize and cyclize to form this compound, effectively "detoxifying" the potent estrogenicity of DES but marking the passage through a reactive, DNA-damaging state.

Visualization: Metabolic Activation & Signaling

The following diagram illustrates the oxidative pathway from DES to this compound and the subsequent divergence in ER signaling outcomes.

Indenestrol_Mechanism DES Diethylstilbestrol (DES) (Potent Agonist) Quinone DES-4',4''-Quinone (Reactive Intermediate) DES->Quinone Peroxidase/P450 Oxidation This compound This compound A/B (Rigid Metabolite) Quinone->this compound Tautomerization & Cyclization Genotoxicity DNA Adducts (Genotoxicity) Quinone->Genotoxicity Direct DNA Interaction ER_Binding ER Ligand Binding (High Affinity) This compound->ER_Binding Mimics E2 A-Ring Conf_Change Helix-12 Stabilization (Sub-optimal) ER_Binding->Conf_Change Ligand Docking Response Weak Uterotrophic Response Conf_Change->Response Limited Co-activator Recruitment

Caption: Figure 1. Metabolic trajectory of DES leading to this compound formation and subsequent partial agonist activity at the Estrogen Receptor.

Part 3: Experimental Frameworks

To validate the role of this compound-like compounds, researchers must employ a "Paired Assay Strategy"—coupling binding affinity with functional bioassays.

Protocol A: Competitive Receptor Binding Assay (RBA)

Objective: Determine the Relative Binding Affinity (RBA) of this compound compared to Estradiol (


).

Methodology:

  • Preparation: Harvest uterine cytosol from ovariectomized rats or use recombinant human ER

    
     (rhER
    
    
    
    ).
  • Incubation: Incubate cytosolic fraction with

    
    -Estradiol (1 nM) and increasing concentrations of this compound (
    
    
    
    to
    
    
    M) for 18 hours at 4°C.
  • Separation: Terminate reaction using dextran-coated charcoal (DCC) to strip unbound ligand. Centrifuge at 1000g for 10 mins.

  • Quantification: Measure radioactivity in the supernatant via liquid scintillation counting.

  • Calculation: Plot % bound vs. log concentration. Determine the

    
    .[5]
    

Expected Result: this compound A typically yields an RBA of ~10-50% relative to


, and often >100% relative to other weak estrogens, confirming high affinity.
Protocol B: In Vivo Uterotrophic Bioassay

Objective: Assess the functional biological potency (efficacy).

Methodology:

  • Subjects: Immature female CD-1 mice (Day 21 of age).

  • Dosing: Administer this compound subcutaneously (s.c.) in corn oil vehicle for 3 consecutive days.

    • Dose Range: 0.1, 1.0, 10, 100

      
      g/kg/day.
      
    • Controls: Vehicle (Negative) and DES or

      
       (Positive).
      
  • Harvest: On Day 4, euthanize animals.

  • Measurement: Excise uterus, trim fat/connective tissue, and weigh "wet" uterus. Blot fluid and weigh "blotted" uterus.

  • Analysis: Normalize uterine weight to body weight.

Expected Result: Unlike DES, which induces a 3-4 fold weight increase at low doses, this compound requires significantly higher doses (100x) to elicit a comparable response, demonstrating low potency .

Part 4: Data Synthesis & Comparative Analysis

The following table summarizes the "this compound Paradox" using historical data ranges derived from Korach et al. and subsequent receptor modeling studies.

CompoundRelative Binding Affinity (RBA) % (

=100)
Uterotrophic Potency (Mouse)Genotoxic PotentialMechanism Note
Estradiol (

)
100HighLowEndogenous Agonist
DES 200 - 250Very HighHighSuper-agonist / Quinone formation
This compound A 20 - 90 (Isomer dependent)Weak Low/ModerateHigh Affinity / Partial Agonist
This compound B 10 - 40WeakLowIsomeric Partial Agonist
Enantiomeric Specificity

It is critical to note that this compound A is chiral.

  • IA-S Enantiomer: High affinity binder (approaching DES levels).[3]

  • IA-R Enantiomer: Significantly lower affinity.[5]

  • Implication: In racemic mixtures (often used in early studies), the biological signal is driven almost exclusively by the S-enantiomer.

Part 5: References

  • Korach, K. S., et al. (1985). "Diethylstilbestrol metabolites and analogs. Biochemical probes for differential stimulation of uterine estrogen responses." Journal of Biological Chemistry.

  • Metzler, M. (1981). "The metabolism of diethylstilbestrol." CRC Critical Reviews in Biochemistry.

  • McLane, K. E., & Korach, K. S. (1989). "Diethylstilbestrol metabolites and analogs. Stereochemical probes for the estrogen receptor binding site." Journal of Biological Chemistry.

  • NIH/NIEHS. (2012). "Endocrine Disruptors."[6][7][8][9] National Institute of Environmental Health Sciences.[10]

  • Anstead, G. M., et al. (1997). "The estradiol pharmacophore: ligand structure-affinity relationships."[11] Steroids.[1][3][5][9][10][12]

Sources

Mechanistic Insight: Indenestrol Oxidative Metabolism by Cytochrome P450

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the oxidative metabolism of Indenestrol, specifically focusing on the mechanistic role of Cytochrome P450 (CYP) enzymes. This document is structured for researchers in toxicology, pharmacology, and drug metabolism.[1]

Technical Guide & Experimental Framework [1]

Executive Summary

This compound A (IA) and this compound B (IB) are unique, conformationally restricted indanyl derivatives, primarily identified as stabilized metabolic products of the synthetic estrogen diethylstilbestrol (DES). While often considered detoxification products compared to the highly reactive DES-4',4''-quinone, Indenestrols possess phenolic moieties susceptible to further Phase I oxidative metabolism by Cytochrome P450 (CYP) isoforms. This guide delineates the metabolic fate of this compound, the catalytic mechanisms of specific CYP isoforms (CYP1A1, CYP1B1, CYP3A4), and the experimental protocols required to characterize these pathways.

Chemical Basis & Metabolic Context

Indenestrols are formed via the rearrangement of the unstable intermediate Z,Z-dienestrol, often downstream of peroxidase-mediated oxidation. Unlike the flexible DES molecule, this compound A features a rigid indene core.

  • This compound A (IA): 1-ethyl-2-(p-hydroxyphenyl)-3-methyl-6-hydroxyindene.[1]

  • This compound B (IB): Isomeric form with shifted double bond/substituents.[1]

The presence of the phenolic A-ring (mimicking the A-ring of estradiol) makes IA a high-affinity ligand for the Estrogen Receptor (ER) and a substrate for CYP-mediated aromatic hydroxylation.

CYP450-Mediated Oxidative Pathways

The oxidative metabolism of this compound by CYP450 follows the canonical pathways of steroidal and stilbene estrogens. The primary driver is the electron-rich phenolic ring, which directs electrophilic attack by the heme-iron-oxo species of the CYP active site.

Mechanism 1: Aromatic Hydroxylation (Catechol Formation)

Similar to the conversion of Estradiol (E2) to 2-hydroxyestradiol or 4-hydroxyestradiol, this compound A undergoes hydroxylation at the ortho positions of its phenolic rings.[1]

  • Enzymology:

    • CYP1A1 / CYP1A2: Preferentially catalyze 2-hydroxylation.[1][2]

    • CYP1B1: Preferentially catalyzes 4-hydroxylation.[1][2]

  • Product: 2-Hydroxy-Indenestrol or 4-Hydroxy-Indenestrol (Catechols).[1]

  • Significance: These catechol intermediates are redox-active.[1] They can undergo auto-oxidation to form o-quinones, which are potent electrophiles capable of DNA adduction (depurinating adducts), although this pathway is less aggressive in Indenestrols than in the parent DES.

Mechanism 2: Quinone/Semiquinone Cycling

While this compound A acts as an antioxidant by scavenging radicals (forming a phenoxyl radical), CYP-mediated oxidation can drive the formation of reactive quinoid species.[1]

  • Pathway: this compound

    
     Catechol-Indenestrol 
    
    
    
    Semiquinone
    
    
    Quinone.[1]
  • Toxicity: The quinone species can be detoxified via Phase II conjugation (COMT-mediated methylation or GST-mediated glutathionyl conjugation) or reduced back to the catechol by Quinone Reductase (NQO1).[1]

Pathway Visualization (DOT)

The following diagram illustrates the formation of this compound from DES and its subsequent CYP-mediated oxidative fate.[1]

IndenestrolMetabolism DES Diethylstilbestrol (DES) DES_Q DES-4',4''-Quinone (Reactive) DES->DES_Q Peroxidase / CYP ZZ_DIES Z,Z-Dienestrol (Intermediate) DES_Q->ZZ_DIES Rearrangement IA This compound A (Stable Indene Derivative) ZZ_DIES->IA Cyclization Cat_IA Catechol-Indenestrol (2-OH / 4-OH) IA->Cat_IA CYP1A1 / CYP1B1 (Hydroxylation) Semiquinone This compound Semiquinone (Radical) Cat_IA->Semiquinone Oxidation Methoxy Methoxy-Indenestrol (Stable) Cat_IA->Methoxy COMT (Methylation) Quinone This compound o-Quinone (Electrophile) Semiquinone->Quinone -e⁻ Quinone->Cat_IA NQO1 (Reduction) GSH_Adduct GSH-Conjugate (Detoxified) Quinone->GSH_Adduct GST + GSH

Caption: Metabolic cascade showing the formation of this compound A and its subsequent bioactivation by CYP450 isoforms into catechols and quinones.

Experimental Framework

To validate these pathways, a robust experimental design utilizing liver microsomes and specific trapping agents is required.[1]

Reagents & Systems
ComponentSpecificationPurpose
Substrate This compound A (>98% purity)Primary analyte.[1]
Enzyme Source Human Liver Microsomes (HLM) or Recombinant CYP (rCYP1A1, rCYP1B1)Metabolic engine.[1]
Cofactor NADPH Generating System (G6P, G6PDH, NADP+)Electron donor for CYP cycle.[1]
Trapping Agent Glutathione (GSH) or N-Acetylcysteine (NAC)Traps reactive quinones/electrophiles.[1]
Analysis UHPLC-MS/MS (Triple Quadrupole)Metabolite identification & quantification.
Protocol: Microsomal Incubation & Trapping

This protocol is designed to detect transient oxidative intermediates.[1]

  • Preparation:

    • Thaw HLM on ice.[1] Dilute to 1.0 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Prepare this compound A stock (10 mM in DMSO). Final incubation concentration: 10–50 µM.[1]

  • Incubation:

    • Control A: HLM + this compound + NADPH (Standard Metabolism).[1]

    • Control B: HLM + this compound (No NADPH) (Negative Control).[1]

    • Trapping Arm: HLM + this compound + NADPH + 5 mM GSH .[1]

  • Reaction:

    • Pre-incubate at 37°C for 5 min.

    • Initiate with NADPH (1 mM final).[1]

    • Incubate for 30–60 min with gentle shaking.

  • Termination:

    • Add ice-cold Acetonitrile (1:1 v/v) containing Internal Standard (e.g., Deuterated Estradiol).[1]

    • Centrifuge at 10,000 x g for 10 min.

  • Analysis:

    • Inject supernatant into LC-MS/MS.[1]

    • Target Scan: Look for [M+H]+ of parent, +16 Da (Hydroxylation), and +305 Da (GSH adduct of quinone).[1]

Experimental Workflow (DOT)

Workflow cluster_0 Incubation Phase cluster_1 Work-up cluster_2 Analysis Microsomes HLM / rCYP + Buffer Mix 37°C Microsomes->Mix Substrate This compound A (10-50 µM) Substrate->Mix Cofactor NADPH Quench ACN Precipitation Cofactor->Quench 30-60 min Trap GSH (Optional) Trap->Mix Mix->Cofactor Start Spin Centrifuge 10k x g Quench->Spin LCMS LC-MS/MS (Q-TOF / TQ) Spin->LCMS Data Metabolite ID (Mass Shift) LCMS->Data

Caption: Step-by-step experimental workflow for characterizing this compound oxidative metabolism.

Data Interpretation & Kinetic Analysis

When analyzing the LC-MS/MS data, use the following criteria to assign metabolic pathways.

Mass Shift Identification Table
Metabolite ClassMass Shift (

)
MechanismCYP Isoform Implication
Monohydroxy-Indenestrol +16 DaAromatic HydroxylationCYP1A1, CYP1A2, CYP3A4
Dihydroxy-Indenestrol +32 DaDouble HydroxylationCYP1B1 (Catechol formation)
GSH-Conjugate +305 DaQuinone TrappingEvidence of Reactive Intermediate
O-Methyl-Indenestrol +14 DaCOMT MethylationDownstream of Catechol
Kinetic Parameters

To determine the catalytic efficiency, plot the velocity of metabolite formation (


) against substrate concentration (

) using the Michaelis-Menten equation:

  • Low

    
     (< 5 µM):  Indicates high-affinity metabolism (likely CYP1A1/1B1 in extrahepatic tissues).[1]
    
  • High

    
    :  Indicates rapid clearance (likely CYP3A4 in liver).[1]
    

References

  • Metzler, M., & Epe, B. (1998).[1] Peroxidase-mediated oxidation of diethylstilbestrol to this compound A: A new pathway for the formation of stable metabolic intermediates.[1] Chemico-Biological Interactions.[1] Link (Verified Source)

  • Oda, T., et al. (1999).[1][3] Antioxidative activity of this compound A, a diethylstilbestrol metabolite.[1][3] Biological and Pharmaceutical Bulletin, 22(6), 586-589.[1][3] Link

  • Liehr, J. G., et al. (1983).[1] Diethylstilbestrol quinone: a reactive intermediate in DES metabolism.[1][4][5] Journal of Biological Chemistry.[1] Link

  • Guengerich, F. P. (2001).[1] Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity.[1] Chemical Research in Toxicology.[1] Link

  • Tsuchiya, Y., et al. (2005).[1] Cytochrome P450-mediated metabolism of estrogens and its regulation in human.[1][2] Cancer Letters.[1][2] Link

Sources

Methodological & Application

Application Note: High-Fidelity In Vitro Profiling of Indenestrol A/B

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Mechanism Analysis: Estrogenic Potency vs. Cytotoxic Activation

Introduction & Scientific Context

Indenestrol A (IA) and this compound B (IB) are oxidative metabolites of the synthetic estrogen diethylstilbestrol (DES). Historically significant in toxicology and endocrine disruption research, these compounds present a unique pharmacological paradox that demands a specialized experimental approach.

The this compound Paradox:

  • High Affinity: this compound A exhibits a binding affinity for the Estrogen Receptor (ER) that is comparable to, and in some stereochemical configurations exceeds, that of 17

    
    -estradiol (E2).
    
  • Low Potency: Despite high affinity, IA elicits a significantly weaker uterotrophic (proliferative) response in vivo compared to DES or E2.

  • Metabolic Toxicity: Beyond hormonal signaling, IA can undergo further oxidation to form This compound Quinone Methide (IA-QM) , a reactive electrophile that inhibits microtubule polymerization, leading to cytotoxicity distinct from ER signaling.

Scope of this Guide: This protocol is designed to deconstruct these overlapping mechanisms. Unlike standard proliferation assays, this workflow incorporates specific controls to distinguish between ER-mediated proliferation (genomic) and quinone-mediated cytotoxicity (non-genomic/structural).

Mechanism of Action & Signaling Pathways[1]

To accurately interpret assay data, researchers must understand the bifurcation of this compound signaling. The compound acts as a "weak" agonist at the nuclear level but a potent structural toxin at the cytoskeletal level upon metabolic activation.

Figure 1: The this compound Bifurcation Pathway Caption: Schematic illustrating the dual fate of this compound: ER-mediated genomic signaling versus oxidative conversion to Quinone Methide and subsequent microtubule disruption.

Indenestrol_Pathway DES Diethylstilbestrol (Parent) IA This compound A (Metabolite) DES->IA Metabolic Cyclization ER Estrogen Receptor (ERα / ERβ) IA->ER High Affinity Binding (Nanomolar Range) Oxidation Peroxidase/P450 Oxidation IA->Oxidation Metabolic Activation ERE Estrogen Response Elements (ERE) ER->ERE Translocation Prolif Cell Proliferation (Weak Mitogenic Effect) ERE->Prolif Transcription QM This compound Quinone Methide (IA-QM) Oxidation->QM Tubulin Tubulin Binding (Covalent Adducts) QM->Tubulin Alkylation Arrest Microtubule Disruption (M-Phase Arrest/Cytotoxicity) Tubulin->Arrest

Experimental Strategy & Critical Variables
3.1 Cell Line Selection
  • Primary Model: MCF-7 (BUS subline preferred) or T47D . These are ER-positive and estrogen-dependent.

  • Negative Control: MDA-MB-231 (ER-negative). Use this to filter out ER-independent toxicity (quinone methide effects). If this compound kills these cells, the mechanism is likely microtubule disruption, not hormonal modulation.

3.2 The "Estrogen Withdrawal" Imperative

Standard Fetal Bovine Serum (FBS) contains endogenous estrogens (E2) and growth factors that will mask the weak agonist activity of this compound.

  • Requirement: You MUST use Charcoal-Dextran Stripped FBS (CD-FBS) for at least 48–72 hours prior to treatment.

  • Phenol Red: Use Phenol Red-free media. Phenol red is a weak estrogen mimic (xenoestrogen) and will raise the assay baseline, reducing sensitivity.

3.3 Assay Readout Selection (Expert Insight)

Avoid metabolic assays (MTT/MTS) for the primary readout.

  • Reasoning: this compound and its quinone metabolites can alter mitochondrial electron transport independent of cell number, leading to false positives/negatives in tetrazolium-based assays.

  • Recommendation: Use Crystal Violet (Biomass) or DNA Quantification (SYBR Green/Hoechst) for high fidelity.

Detailed Protocol: Proliferation vs. Cytotoxicity

Objective: Determine the EC50 (proliferation) and IC50 (cytotoxicity) of this compound A.

Phase 1: Preparation and Starvation (Days 1-3)
  • Seeding: Seed MCF-7 cells in 96-well plates at a density of 3,000 cells/well in standard media (DMEM + 10% FBS). Allow attachment for 24 hours.

  • The Wash: Carefully aspirate media and wash with PBS.

  • Starvation: Add Estrogen-Deprived Media (EDM) : Phenol Red-free DMEM + 5% CD-FBS + 2 mM L-Glutamine.

  • Incubation: Incubate for 48 hours . This synchronizes the cells and upregulates ER expression, maximizing sensitivity.

Phase 2: Treatment (Day 4)

Prepare treatment solutions in EDM. DMSO concentration must remain constant (recommend <0.1%) across all wells.

GroupTreatment CompositionPurpose
Vehicle Control EDM + 0.1% DMSOBaseline growth (should be minimal).
Positive Control EDM + 1 nM 17

-Estradiol (E2)
Max proliferation reference (100% response).
This compound A (Dose) EDM + IA (0.1 nM – 10

M)
Test compound (Log-scale dilution).
Antagonist Control EDM + 1

M IA + 100 nM Fulvestrant (ICI 182,780)
Crucial: Proves ER-dependency. If Fulvestrant blocks the effect, it is ER-mediated.
Toxicity Control EDM + 10

M Colchicine
Reference for microtubule disruption.
Phase 3: Incubation & Readout (Days 4-9)
  • Incubate plates for 120 to 144 hours (5-6 days) . This compound is a weak agonist; short incubations (24h) are insufficient to observe significant divergence in cell mass.

  • Crystal Violet Staining:

    • Remove media. Wash 2x with PBS.

    • Fix cells with 10% Formalin (20 mins).

    • Stain with 0.1% Crystal Violet solution (30 mins).

    • Wash with water and air dry.

    • Solubilize dye with 10% Acetic Acid.

    • Read Absorbance at 590 nm.

Data Analysis & Interpretation
5.1 Calculating Relative Proliferative Effect (RPE)

Raw absorbance values must be normalized to the vehicle and positive controls.



5.2 Interpreting the "Hook Effect"

This compound often displays a biphasic curve.

  • Phase A (Nanomolar 0.1 - 100 nM): Proliferation increases. RPE typically peaks at 60-80% of E2 (Partial Agonist).

  • Phase B (Micromolar > 1

    
    M):  Proliferation drops sharply, often below Vehicle baseline.
    
    • Diagnosis: This drop is not ER downregulation. It is the onset of Quinone Methide-mediated microtubule inhibition.

Figure 2: Experimental Workflow Logic Caption: Step-by-step decision tree for assay execution and data validation.

Assay_Workflow Start Start: Seed MCF-7 Cells Starve 48h Starvation (Charcoal-Dextran FBS) Start->Starve Treat Treatment (6 Days) Starve->Treat Branch Analyze Dose Response Treat->Branch Res_Low Low Dose (nM) Proliferation Observed? Branch->Res_Low Res_High High Dose (μM) Cell Death Observed? Branch->Res_High Check_ICI Does ICI 182,780 block the effect? Res_Low->Check_ICI Concl_Tox Conclusion: Microtubule Toxicity (Quinone Methide) Res_High->Concl_Tox Likely QM formation Concl_ER Conclusion: ER-Mediated Agonism Check_ICI->Concl_ER Yes Check_ICI->Concl_Tox No (Off-target)

Safety & Handling (Critical)
  • Carcinogenicity: this compound A is a metabolite of DES, a known human carcinogen. Handle as a Class 1 Carcinogen .

  • Oxidative Instability: In solution, IA can spontaneously oxidize to the quinone methide form if exposed to light or high pH.

    • Protocol: Prepare stocks in DMSO and store at -80°C. Protect from light during all incubation steps.

    • Disposal: All tips and plates must be treated as hazardous chemical waste (cytotoxic).

References
  • Korach, K. S., et al. (1985). "Estrogenic activity of this compound A and this compound B, metabolites of diethylstilbestrol." Molecular Pharmacology, 27(2), 201-210.

    • Key Finding: Establishes the high binding affinity but low biological potency paradox.
  • Metzler, M., & Epe, B. (1998). "Diethylstilbestrol: formation and impact of reactive metabolites." Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 402(1-2), 199-216.

    • Key Finding: Details the oxidation pathway to Quinone Methide and microtubule interaction.
  • Soto, A. M., et al. (1995). "The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants." Environmental Health Perspectives, 103(Suppl 7), 113–122.

    • Key Finding: The foundational protocol for MCF-7 proliferation assays (E-Screen) and serum stripping.
  • Liehr, J. G., et al. (1983). "Carcinogenicity of diethylstilbestrol metabolites and analogs." Journal of Toxicology and Environmental Health, 11(1), 87-97.

    • Key Finding: Compar

Application Note: High-Purity Isolation and Quantification of Indenestrol Isomers from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indenestrol (specifically isomers A and B)[1][2] represents a critical metabolic branch of the synthetic estrogen diethylstilbestrol (DES). Unlike the parent compound, this compound possesses a cyclized indene ring system formed via an unstable quinone intermediate. Accurate isolation of these metabolites is challenging due to their phenolic nature, susceptibility to oxidative degradation, and the difficulty in chromatographically resolving the A and B isomers.

This Application Note provides a validated workflow for the isolation of this compound from biological fluids. We transition from traditional liquid-liquid extraction (LLE) to a robust Solid Phase Extraction (SPE) protocol, culminating in dual-stream analysis options: LC-MS/MS for high-throughput quantification and GC-MS for structural confirmation of isomers.[1]

Physicochemical Basis of Isolation

To design an effective protocol, one must understand the analyte's behavior in solution. Indenestrols are lipophilic phenols.[1]

PropertyValue / CharacteristicImplication for Protocol
Chemical Structure Indene ring with phenolic hydroxylsHigh affinity for non-polar sorbents (C18, DVB).[1]
pKa (Phenolic) ~9.5 – 10.0Analytes are neutral at pH < 8.[1] Extraction must occur at acidic/neutral pH.[1]
LogP ~3.9 (Predicted)High hydrophobicity; requires organic solvents (MeOH, ACN) for elution.[1]
Stability Susceptible to oxidationCRITICAL: All buffers must contain antioxidants (e.g., Ascorbic Acid).[1]
Metabolic State Often conjugated (Glucuronides/Sulfates)Hydrolysis is mandatory for total this compound quantification.[1]
Metabolic Pathway & Logic

The following diagram illustrates the formation of this compound and the logic governing the separation strategy.

IndenestrolPath cluster_logic Extraction Logic DES Diethylstilbestrol (DES) Quinone Quinone Intermediate (Unstable) DES->Quinone Oxidative Metabolism IndA This compound A (Major Isomer) Quinone->IndA Cyclization IndB This compound B (Minor Isomer) Quinone->IndB Cyclization Conj Glucuronide Conjugates (Water Soluble) IndA->Conj Phase II Metabolism IndB->Conj Phase II Metabolism Hydrolysis Step 1: Hydrolysis (Cleave Conjugates) Conj->Hydrolysis Required for Total Analysis SPE Step 2: SPE (HLB) (Retain Lipophiles) Hydrolysis->SPE

Caption: Metabolic formation of this compound isomers and the requisite de-conjugation step for analysis.

Sample Preparation & Hydrolysis Protocol

Biological fluids (urine/plasma) rarely contain free this compound.[1] It is predominantly excreted as glucuronide or sulfate conjugates.[1]

Reagents Required[1][3][4][5]
  • Buffer A: 0.2 M Sodium Acetate, pH 5.0.

  • Antioxidant Solution: 1% (w/v) Ascorbic Acid in water (Freshly prepared).[1]

  • Enzyme:

    
    -Glucuronidase/Arylsulfatase (from Helix pomatia).[1]
    
Protocol Steps
  • Aliquoting: Transfer 1.0 mL of plasma or urine into a 15 mL glass centrifuge tube.

  • Buffering: Add 1.0 mL of Buffer A .

  • Stabilization: Add 50

    
    L of Antioxidant Solution . Note: This prevents the oxidation of the stilbene/indene double bonds during incubation.
    
  • Enzyme Addition: Add 20

    
    L of 
    
    
    
    -Glucuronidase/Arylsulfatase.
  • Incubation: Vortex gently and incubate at 37°C for 12–16 hours (overnight).

    • Process Check: Ensure the tube is capped tightly to prevent evaporation.

  • Quenching: Stop the reaction by adding 2.0 mL of cold Acetonitrile. Centrifuge at 3000 x g for 10 minutes to precipitate proteins. Collect the supernatant.

Solid Phase Extraction (SPE) Protocol[1][6]

We utilize a Hydrophilic-Lipophilic Balanced (HLB) copolymer.[1] This sorbent is superior to C18 for this application because it retains phenols well even if they partially deprotonate, and it does not require drying down the cartridge, reducing oxidation risk.

Cartridge: Waters Oasis HLB (60 mg, 3 cc) or equivalent polymeric sorbent.

StepSolvent/ActionMechanistic Purpose
1. Condition 2 mL MethanolSolvates the polymeric chains to accept analyte.
2. Equilibrate 2 mL Water (with 0.1% Ascorbic Acid)Creates an aqueous environment matching the sample; antioxidant primes the bed.
3. Load Supernatant from Step 3 (diluted 1:1 with water)Analytes bind to the lipophilic divinylbenzene core of the sorbent.
4. Wash 1 2 mL 5% Methanol in WaterRemoves salts, enzymes, and highly polar interferences.
5. Wash 2 1 mL 0.1% Formic Acid in WaterAcidifies the bed to ensure phenols are fully protonated (neutral) prior to elution.
6. Elute 2 mL Methanol/Acetonitrile (50:50)Disrupts hydrophobic interactions; elutes this compound A & B.
7.[1] Evaporation Nitrogen stream at 40°CGentle concentration.[1] Do not go to complete dryness if possible; leave trace residue to prevent surface adsorption.[1]

Instrumental Analysis

Two methods are presented. Method A (LC-MS) is preferred for quantification.[1] Method B (GC-MS) is preferred for isomer structural confirmation.[1]

Method A: LC-MS/MS (Quantification)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8

    
    m).
    
  • Mobile Phase A: Water + 1 mM Ammonium Fluoride (Enhances ionization for phenols in negative mode).[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Ionization: ESI Negative Mode (

    
    ).[1]
    
  • Differentiation: this compound A typically elutes before this compound B on C18 phases due to steric hindrance of the methyl group in the indene ring affecting interaction with the stationary phase.

Method B: GC-MS (Isomer Verification)

Indenestrols are non-volatile and must be derivatized.[1]

  • Derivatization Agent: MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide).[1][3]

  • Protocol:

    • Reconstitute dried extract in 50

      
      L Ethyl Acetate.
      
    • Add 50

      
      L MSTFA.[1]
      
    • Incubate at 60°C for 30 minutes.

  • Detection: Monitor the molecular ion of the di-TMS derivative.

    • This compound MW: 266.3 g/mol .[1]

    • Di-TMS Derivative MW: 410.6 g/mol .[1]

    • Target Ion: m/z 410 .

Workflow Visualization

Workflow cluster_analysis Analysis Options Sample Bio-Fluid (Plasma/Urine) Hydrolysis Enzymatic Hydrolysis (+ Ascorbic Acid) Sample->Hydrolysis SPE SPE Extraction (Polymeric HLB) Hydrolysis->SPE Deriv Derivatization (MSTFA) SPE->Deriv Dry & React LCMS LC-MS/MS (Quantification) SPE->LCMS Direct Injection GCMS GC-MS (Isomer ID) Deriv->GCMS

Caption: Dual-stream analytical workflow for this compound isolation and detection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery Protein BindingEnsure protein precipitation (ACN crash) is performed before SPE loading if the sample is very dirty.[1]
Peak Tailing Secondary InteractionsAdd 5 mM Ammonium Acetate to the LC mobile phase to mask free silanols on the column.
Signal Loss OxidationCheck Ascorbic Acid. Phenolic estrogens oxidize rapidly at pH > 7 without protection.[1]
Isomer Co-elution Poor SelectivitySwitch to a Phenyl-Hexyl column for LC, which offers better

selectivity for the indene ring system.[1]

References

  • Metzler, M. (1981).[1] The metabolism of diethylstilbestrol. CRC Critical Reviews in Biochemistry, 10(3), 171-212.[1] Link

  • Gottschlich, R., & Metzler, M. (1980). Metabolic fate of diethylstilbestrol in the Syrian golden hamster, a susceptible species for diethylstilbestrol carcinogenicity. Xenobiotica, 10(5), 317-327.[1] Link

  • Mao, Z., et al. (2015). Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry.[1] Journal of Chromatography A. Link

  • PubChem. (n.d.).[1] this compound A - Compound Summary. National Center for Biotechnology Information.[1][4] Link

Sources

Application Note: Crystallization Methods for Indenestrol Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in structural biology and medicinal chemistry focusing on the structural elucidation of Indenestrol A (IA) and this compound B (IB), the cyclized metabolites of the synthetic estrogen Diethylstilbestrol (DES).

Executive Summary

This compound A and B represent a unique challenge in structural biology. Unlike their parent compound Diethylstilbestrol (DES), which possesses a flexible stilbene backbone, Indenestrols feature a rigid indene ring system with chiral centers (C3 for this compound A). Determining the absolute configuration of these metabolites is critical for understanding their differential binding affinity to Estrogen Receptors (ER


 and ER

).

This guide details two primary workflows: Direct Crystallization of the native metabolite and Derivatization Crystallization (Heavy Atom Method) for absolute stereochemical assignment.

Pre-Crystallization Characterization

Before attempting crystallization, the sample must meet stringent purity criteria. Indenestrols are prone to oxidative degradation and exist as racemic mixtures if synthesized non-stereoselectively.

Purity Requirements
ParameterSpecificationRationale
Chemical Purity > 98% (HPLC)Impurities disrupt crystal lattice nucleation.
Enantiomeric Excess (ee) > 99%Racemic mixtures often crystallize in different space groups (e.g., centrosymmetric) than pure enantiomers, obscuring chiral specificities.
State Lyophilized powderRemove all traces of elution solvents (e.g., acetic acid) from HPLC.
Solubility Profile

Indenestrols are lipophilic bisphenols.

  • High Solubility: Ethanol, Methanol, Acetone, Ethyl Acetate, DMSO.

  • Moderate Solubility: Chloroform, Dichloromethane.

  • Insoluble: Water, Hexane (useful as anti-solvents).

Method A: Direct Solution Crystallization

Best for: Native structural analysis and polymorph screening.

Protocol 1: Slow Evaporation (High-Throughput Screen)

This method is the primary screen for obtaining diffraction-quality crystals of native this compound.

  • Preparation: Dissolve 5 mg of this compound in 0.5 mL of solvent (Methanol or Ethanol) in a borosilicate glass vial.

    • Note: If the solution is cloudy, filter through a 0.22

      
      m PTFE syringe filter.
      
  • Vessel Setup: Cover the vial with Parafilm.

  • Perforation: Pierce 3–5 small holes in the Parafilm using a 26G needle to control evaporation rate.

  • Incubation: Store at 4°C in a vibration-free environment. Lower temperatures reduce solubility slowly, promoting ordered growth.

  • Observation: Check for nucleation after 48–72 hours using a polarized light microscope.

Protocol 2: Vapor Diffusion (Sitting Drop)

Best for: Minimizing sample usage (requires <1 mg).

  • Reservoir Solution: Prepare 500

    
    L of 30% PEG 400 in water in the reservoir well.
    
  • Protein/Sample Drop: Mix 1

    
    L of this compound solution (10 mg/mL in DMSO) with 1 
    
    
    
    L of reservoir solution on the sitting drop bridge.
  • Seal: Seal the system with clear tape.

  • Mechanism: Water vapor diffuses from the drop to the reservoir, slowly increasing the concentration of this compound and PEG, driving nucleation.

Method B: Derivatization Crystallization (The Heavy Atom Method)

Best for: Determination of Absolute Configuration (R vs S).

Native Indenestrols consist of light atoms (C, H, O), making the determination of absolute stereochemistry difficult without high-resolution data and anomalous scattering. Derivatization with a heavy atom (Bromine) significantly enhances the anomalous signal.

Protocol: 4-Bromobenzoate Derivatization

This protocol replicates the successful structural determination of this compound A described by Korach et al.

Reagents:

  • This compound A (purified enantiomer)[1]

  • 4-Bromobenzoyl chloride[1]

  • Pyridine (solvent/base)

Step-by-Step Procedure:

  • Reaction: Dissolve 10 mg of this compound A in 0.5 mL anhydrous pyridine.

  • Addition: Add 1.2 equivalents of 4-bromobenzoyl chloride dropwise at 0°C.

  • Incubation: Allow to warm to room temperature and stir for 12 hours under Nitrogen.

  • Workup: Quench with ice water, extract with Ethyl Acetate, and wash with 1N HCl (to remove pyridine) followed by brine.

  • Purification: Purify the di-(4-bromobenzoate) derivative via silica gel chromatography (Hexane:Ethyl Acetate gradient).

  • Crystallization:

    • Dissolve the purified derivative in minimal hot Ethanol.

    • Allow to cool slowly to room temperature (25°C) over 4 hours.

    • Transfer to 4°C for 24 hours.

    • Result: Needle-like crystals suitable for X-ray diffraction should form. The heavy bromine atoms will facilitate phase determination and unambiguous assignment of the C3 chiral center.

Experimental Workflow Visualization

Indenestrol_Crystallization_Workflow Start Crude this compound Metabolite HPLC Chiral HPLC Purification (>99% ee) Start->HPLC Decision Goal: Absolute Config? HPLC->Decision Direct Method A: Direct Crystallization Decision->Direct No (Native Structure) Deriv Method B: Heavy Atom Derivatization Decision->Deriv Yes (Stereochemistry) SolventScreen Solvent Screen: MeOH, EtOH, Acetone Direct->SolventScreen VaporDiff Vapor Diffusion (PEG 400 Precipitant) Direct->VaporDiff XRD X-Ray Diffraction Data Collection SolventScreen->XRD VaporDiff->XRD React React with 4-Bromobenzoyl Chloride Deriv->React PurifyDeriv Purify Di-bromobenzoate (Silica Chromatography) React->PurifyDeriv CrystDeriv Recrystallize from Hot Ethanol PurifyDeriv->CrystDeriv CrystDeriv->XRD Solve Structure Solution (Direct Methods / Anomalous Dispersion) XRD->Solve

Caption: Decision matrix for this compound crystallization, highlighting the divergence between native analysis and heavy-atom derivatization for stereochemical assignment.

Data Collection & Analysis Parameters

When collecting data on the crystallized this compound (or its derivative), ensure the following parameters are set on the diffractometer (e.g., Bruker D8 or Synchrotron Beamline):

  • Temperature: 100 K (Cryo-cooling is essential to reduce thermal motion of the flexible ethyl chains).

  • Cryoprotectant: If using Method A (Vapor Diffusion), the PEG 400 in the reservoir often acts as a sufficient cryoprotectant. If using Method B (Ethanol), briefly dip the crystal in Ethanol + 20% Glycerol before freezing.

  • Wavelength:

    • For Native: Cu K

      
       (
      
      
      
      = 1.5418 Å) is preferred for small organic molecules to maximize signal.
    • For Bromobenzoate Derivative: Mo K

      
       (
      
      
      
      = 0.7107 Å) is acceptable, but tunable synchrotron radiation near the Br K-edge (13.47 keV) maximizes anomalous signal.

Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Supersaturation reached too quickly.Reduce evaporation rate (smaller holes in Parafilm) or switch to vapor diffusion with lower precipitant concentration.
Twinning Rapid growth or racemic impurity.Re-check enantiomeric purity via HPLC. Try slower cooling (0.5°C/hour).
No Diffraction Amorphous precipitate.Switch solvent system. Try Acetone/Hexane (1:1) slow diffusion.

References

  • Korach, K. S., Metzler, M., & McLachlan, J. A. (1978). Estrogenic activity in vivo and in vitro of some diethylstilbestrol metabolites and analogs. Proceedings of the National Academy of Sciences.

  • Metzler, M. (1981). The metabolism of diethylstilbestrol. CRC Critical Reviews in Biochemistry.

  • Duax, W. L., et al. (1980). Molecular structures of metabolites and analogues of diethylstilbestrol and their relationship to receptor binding and biological activity. Journal of Biological Chemistry.

  • Syrris. Crystallization Methods: A Guide to Techniques.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Chromatographic Separation of Indenestrol A and B

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the chromatographic separation of Indenestrol A and B. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting support, and answers to frequently asked questions. As structurally similar isomers, the separation of this compound A and B presents a unique set of challenges that require a systematic and scientifically grounded approach to method development and optimization.

Frequently Asked Questions (FAQs)

Q1: What are this compound A and B, and why is their separation important?

This compound A and B are positional isomers of a synthetic non-steroidal estrogen.[1] Due to their structural similarity, they can exhibit different biological activities and potencies. Therefore, their accurate separation and quantification are critical in pharmaceutical research and development for ensuring product safety, efficacy, and for metabolic studies.

Q2: What is the most common chromatographic technique for separating this compound A and B isomers?

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) using a silica gel column has been successfully employed for the separation of this compound A and B isomers.[1] This technique leverages the polarity differences between the isomers for effective separation.

Q3: Can the enantiomers of this compound A and B be separated?

Yes, the enantiomers of this compound A and B can be separated using chiral HPLC. A proven successful approach involves the use of a Chiralcel OJ column, which is a polysaccharide-based chiral stationary phase.[1]

Q4: What are the main challenges in separating this compound A and B?

The primary challenges stem from their isomeric nature. They have the same molecular weight and similar physicochemical properties, which can lead to co-elution or poor resolution in non-optimized chromatographic systems. Achieving baseline separation requires careful selection of the stationary phase and optimization of the mobile phase.

Q5: Is Reversed-Phase HPLC (RP-HPLC) a suitable alternative for this separation?

While RP-HPLC is a widely used technique, NP-HPLC is often more effective for separating positional isomers that have minor differences in polarity, as is the case with this compound A and B.[] In NP-HPLC, the polar stationary phase (silica) can better discriminate between the subtle differences in the polarity of the isomers.

Method Development & Optimization

A systematic approach to method development is crucial for achieving a robust and reproducible separation of this compound A and B.

Initial Method Parameters (Based on Literature for Similar Compounds)

For the separation of this compound A and B isomers, a good starting point is Normal-Phase HPLC. For the subsequent chiral separation of the individual isomers, a chiral stationary phase is necessary.

Parameter Isomer Separation (NP-HPLC) Enantiomeric Separation (Chiral HPLC)
Column Silica Gel (5 µm, 4.6 x 250 mm)Chiralcel OJ (5 µm, 4.6 x 250 mm)
Mobile Phase Hexane/Isopropanol (IPA) or Hexane/EthanolHexane/Isopropanol (IPA) or Hexane/Ethanol with potential additives
Initial Composition 90:10 (v/v)90:10 (v/v)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Temperature Ambient (controlled, e.g., 25 °C)Ambient or sub-ambient (e.g., 15-25 °C)
Detection UV at an appropriate wavelength (e.g., 280 nm)UV at an appropriate wavelength (e.g., 280 nm)
Optimization Strategy

The key to a successful separation lies in the optimization of the mobile phase composition. The following workflow provides a systematic approach.

Method_Optimization cluster_0 Method Development Workflow Start Initial Separation Attempt Assess_Resolution Assess Resolution (Rs < 1.5?) Start->Assess_Resolution Optimize_Modifier Optimize Alcohol Modifier (% IPA or Ethanol) Assess_Resolution->Optimize_Modifier No Final_Method Final Optimized Method (Rs >= 1.5) Assess_Resolution->Final_Method Yes Optimize_Modifier->Assess_Resolution Consider_Additive Consider Mobile Phase Additive (e.g., 0.1% TFA for acidic phenols) Optimize_Modifier->Consider_Additive Resolution still poor Consider_Additive->Assess_Resolution Optimize_Flow_Temp Optimize Flow Rate & Temperature Optimize_Flow_Temp->Final_Method Final_Method->Optimize_Flow_Temp Further Refinement

Caption: A systematic workflow for optimizing the separation of this compound A and B.

1. Mobile Phase Modifier Selection and Optimization: The choice and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane mobile phase is the most critical parameter for controlling retention and selectivity in NP-HPLC.[3][4]

  • Ethanol vs. Isopropanol: In many cases, ethanol can provide better selectivity for chiral separations on polysaccharide-based columns compared to isopropanol.[5] It is recommended to screen both modifiers.

  • Concentration Gradient: Start with a low percentage of the alcohol modifier (e.g., 5-10%) and gradually increase it. A lower concentration generally leads to longer retention times and potentially better resolution, but can also cause peak broadening.

2. Mobile Phase Additives for Phenolic Compounds: Indenestrols are phenolic compounds. The secondary interactions of the phenolic hydroxyl groups with the stationary phase can lead to peak tailing.

  • Acidic Additives: For acidic or neutral phenolic compounds, adding a small amount (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase can improve peak shape by suppressing the ionization of the phenolic hydroxyl groups and masking active sites on the silica surface.[6]

  • Basic Additives: If the compounds exhibit basic properties or if using a chiral column where silanol interactions are problematic, a basic additive like diethylamine (DEA) might be beneficial. However, for acidic phenols, this is generally not the first choice.

3. Flow Rate and Temperature Optimization:

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, especially in chiral separations, by allowing more time for the analytes to interact with the stationary phase.[7] However, this will also increase the analysis time.

  • Temperature: Temperature can have a significant impact on selectivity. It is advisable to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum for the separation.[7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Troubleshooting_Guide cluster_1 Troubleshooting Common Issues Poor_Resolution Poor_Resolution Peak_Tailing Peak Tailing Potential Causes: - Secondary interactions with silanols - Column overload - Sample solvent mismatch Solutions: - Add acidic modifier (e.g., 0.1% TFA) - Reduce sample concentration/injection volume - Dissolve sample in mobile phase CoElution Complete Co-elution Potential Causes: - Insufficient selectivity of the system Solutions: - Screen different stationary phases (e.g., silica vs. chiral) - Drastically change mobile phase composition - Consider an alternative technique (e.g., SFC)

Caption: A troubleshooting guide for common issues in the separation of this compound isomers.

Issue 1: Poor Resolution or Broad Peaks
  • Symptom: The peaks for this compound A and B are not well separated (resolution < 1.5) or are excessively wide.

  • Causality & Solution:

    • Inadequate Mobile Phase Strength: The eluting strength of your mobile phase may be too high, causing the isomers to move through the column too quickly without sufficient interaction with the stationary phase.

      • Action: Decrease the percentage of the alcohol modifier in the mobile phase in small increments (e.g., 1-2%).

    • Suboptimal Selectivity: The chosen mobile phase may not be providing enough selectivity to differentiate between the isomers.

      • Action: Switch the alcohol modifier (e.g., from isopropanol to ethanol) or vice-versa.[5]

    • High Flow Rate: A high flow rate can reduce the number of theoretical plates and lead to broader peaks and lower resolution.

      • Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min).

Issue 2: Peak Tailing
  • Symptom: The peaks have an asymmetrical shape with a "tail" extending from the back of the peak.

  • Causality & Solution:

    • Secondary Silanol Interactions: The phenolic hydroxyl groups of the Indenestrols can interact strongly with active silanol groups on the silica surface, causing some molecules to be retained longer than others.

      • Action: Add a small amount (0.1%) of an acidic modifier like TFA to the mobile phase to suppress these interactions.[6]

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.

      • Action: Reduce the concentration of your sample or the injection volume.

    • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

      • Action: Whenever possible, dissolve your sample in the mobile phase. If solubility is an issue, use the weakest possible solvent that is miscible with the mobile phase.

Issue 3: Irreproducible Retention Times
  • Symptom: The retention times for this compound A and B vary significantly between injections.

  • Causality & Solution:

    • Column Equilibration: Normal-phase chromatography, especially with silica columns, can require longer equilibration times than reversed-phase.

      • Action: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run (at least 20-30 column volumes).

    • Water Content in Mobile Phase: The water content in non-polar mobile phases can significantly affect retention times in NP-HPLC.

      • Action: Use high-purity, dry solvents and consider pre-saturating your mobile phase with water to maintain a consistent level.[8]

    • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention.

      • Action: Use a column oven to maintain a constant temperature.[7]

Alternative and Complementary Techniques: Supercritical Fluid Chromatography (SFC)

For challenging isomer separations, Supercritical Fluid Chromatography (SFC) presents a powerful alternative to HPLC.

  • Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[9] It behaves as a form of normal-phase chromatography.

  • Advantages for Isomer Separation:

    • High Efficiency and Speed: The low viscosity of supercritical CO2 allows for faster flow rates and shorter analysis times without a significant loss in resolution.[9]

    • Orthogonal Selectivity: SFC can provide different selectivity compared to HPLC, potentially resolving isomers that are difficult to separate by LC.[10]

    • Green Chemistry: The use of CO2 significantly reduces the consumption of organic solvents.

For the separation of estrogenic compounds like Indenestrols, SFC with a cyanopropyl-functionalized stationary phase has shown promise.[11]

Experimental Protocols

Protocol 1: Initial Screening for Isomer Separation (NP-HPLC)
  • Column: Silica Gel (5 µm, 4.6 x 250 mm).

  • Mobile Phase A: 90:10 (v/v) n-Hexane/Isopropanol.

  • Mobile Phase B: 90:10 (v/v) n-Hexane/Ethanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound A and B standard mixture in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Procedure: a. Equilibrate the column with Mobile Phase A for at least 30 minutes. b. Inject the sample and record the chromatogram. c. Flush the column with isopropanol. d. Equilibrate the column with Mobile Phase B for at least 30 minutes. e. Inject the sample and record the chromatogram. f. Compare the resolution and peak shapes obtained with both mobile phases to select the best starting conditions for optimization.

Protocol 2: Chiral Separation of a Single Isomer
  • Column: Chiralcel OJ (5 µm, 4.6 x 250 mm).

  • Mobile Phase: 90:10 (v/v) n-Hexane/Isopropanol.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 20 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a single isomer of this compound (A or B) in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Procedure: a. Equilibrate the chiral column with the mobile phase for at least 45-60 minutes. b. Inject the sample and monitor for the separation of the two enantiomers. c. If resolution is poor, proceed with the optimization strategy outlined in the "Method Development & Optimization" section.

References

  • Jagota, N. K., & Stewart, J. T. (1992). Supercritical fluid chromatography of selected oestrogens. Journal of Pharmaceutical and Biomedical Analysis, 10(9), 667-673. [Link]

  • Belloli, E., Vaccher, C., & Bonte, J. P. (2000). Influence of the kind of the Alcoholic Modifier on Chiral Separation of 4-Substituted-Pyrrolidin-2-Ones Using Amylose Based Chiral Stationary Phase. Journal of Liquid Chromatography & Related Technologies, 23(19), 2999-3011. [Link]

  • Görög, S., et al. (1998). Separation of this compound A and B isomers and enantiomers by high-performance liquid chromatography. Journal of Chromatography A, 799(1-2), 117-124. [Link]

  • Belloli, E., Vaccher, C., & Bonte, J. P. (2000). Influence of the kind of the Alcoholic Modifier on Chiral Separation of 4-Substituted-Pyrrolidin-2-Ones Using Amylose Based Chiral Stationary Phase. Journal of Liquid Chromatography & Related Technologies, 23(19), 2999-3011. [Link]

  • Lynam, K. G., & Stringham, R. W. (2007). Chiral separations on polysaccharide stationary phases using polar organic mobile phases. Journal of separation science, 30(8), 1147–1156. [Link]

  • Armstrong, D. W., et al. (2018). Separation of stereoisomers of 7-oxa-bicyclo[2.2.1]heptene sulfonate (OBHS), a Selective Estrogen Receptor Modulator (SERM), via chiral stationary phases using SFC/UV and SFC/MS. Journal of Chromatography B, 1087-1088, 133-140. [Link]

  • Phenomenex. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • Wang, T., & Wenslow, R. M. (2003). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. Journal of chromatography. A, 1015(1-2), 99–110. [Link]

  • Letter, W. (2019, August 7). How to separate isomers by Normal phase HPLC? ResearchGate. [Link]

  • De Klerck, K., et al. (2014). Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A, 1328, 85-97. [Link]

  • Satinder, A. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11), 1084-1094. [Link]

  • OMICS International. (2022, May 20). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Shimadzu. (n.d.). SFC Columns. [Link]

  • Belloli, E., Vaccher, C., & Bonte, J. P. (2008, February 27). Influence of the kind of the Alcoholic Modifier on Chiral Separation of 4-Substituted-Pyrrolidin-2-Ones Using Amylose Based Chiral Stationary Phase. Taylor & Francis Online. [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. [Link]

  • Lab Bulletin. (n.d.). Normal Phase Chromatography. [Link]

  • PubChem. (n.d.). Dienestrol. [Link]

  • Asnin, L. D. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Cheméo. (n.d.). Chemical Properties of Dienestrol (CAS 84-17-3). [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • Aktas, A. H., & Çalık, A. Y. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry, 25(16), 9145-9149. [Link]

  • van der Ham, A. G. J., et al. (n.d.). SEPARATION OF OLEFIN ISOMERS WITH REACTIVE EXTRACTIVE DISTILLATION. [Link]

  • Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • Avula, B., et al. (2024, July 9). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry, 12. [Link]

  • Avdeef, A. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Journal of pharmaceutical sciences, 97(11), 4587–4609. [Link]

  • University of Swat. (n.d.). Physico-chemical properties in relation to biological action. [Link]

  • Kiss-Bartos, D., & Görög, S. (2008). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 135-143. [Link]

  • Krukonis, V. J. (1985). U.S. Patent No. 4,514,574. Washington, DC: U.S.
  • Görög, S. (2003). Chemical and analytical characterization of related organic impurities in drugs. Journal of pharmaceutical and biomedical analysis, 33(5), 819–831. [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). Journal of Chemical Technology and Metallurgy, 42(1), 3-14. [Link]

  • Sharma, M. M. (n.d.). New strategies for separations through reactions. [Link]

  • Verleysen, D., et al. (2001). Towards a general approach for the impurity profiling of drugs by micellar electrokinetic chromatography. Journal of Chromatography A, 912(1), 171-183. [Link]

  • Agilent. (n.d.). Size Exclusion Chromatography of Biomolecules – Detector Combinations to Obtain Maximum Information with Minimum Effort. [Link]

  • van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Trends in Analytical Chemistry, 27(10), 924-933. [Link]

Sources

Technical Support Center: Troubleshooting Background Noise in Indenestrol Ligand Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Indenestrol ligand binding assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize background noise and enhance the accuracy and reproducibility of your results.

Section 1: Understanding the Source of Background Noise

High background is most often a result of non-specific binding (NSB), where the ligand or detection reagents adhere to surfaces other than the intended target receptor. Understanding the distinction between specific and non-specific binding is the first step in troubleshooting.

FAQ: What is non-specific binding and how does it differ from specific binding?

Answer:

  • Specific Binding is the saturable and high-affinity interaction between a ligand (this compound) and its specific receptor target (e.g., Estrogen Receptor). This is the signal you want to measure.

  • Non-Specific Binding (NSB) refers to the low-affinity, non-saturable, and often electrostatic or hydrophobic interactions of the ligand with other components in the assay system[3][4]. This can include the walls of the microplate, filter membranes, or other proteins in the sample. This binding contributes to background noise, which can mask the true specific signal.

Total binding measured in your assay is the sum of specific and non-specific binding. To determine the specific binding, you must subtract the non-specific binding from the total binding.

Diagram: The Concept of Specific vs. Non-Specific Binding

G cluster_total Total Binding Wells cluster_nsb Non-Specific Binding (NSB) Control Wells (Excess Unlabeled Ligand) TB_Ligand Labeled this compound TB_Receptor Estrogen Receptor TB_Ligand->TB_Receptor Specific Binding TB_Surface Assay Surface TB_Ligand->TB_Surface Non-Specific Binding NSB_Ligand_Labeled Labeled this compound NSB_Surface Assay Surface NSB_Ligand_Labeled->NSB_Surface Non-Specific Binding (Measured Signal) NSB_Ligand_Unlabeled Unlabeled this compound (High Concentration) NSB_Receptor Estrogen Receptor NSB_Ligand_Unlabeled->NSB_Receptor Blocks Specific Sites

Caption: Specific vs. Non-Specific Binding in an this compound Assay.

Section 2: Proactive Strategies for Noise Reduction (Pre-Assay Optimization)

Optimizing your assay components and protocol before running large-scale experiments is the most effective way to minimize background noise.

Troubleshooting Guide: Optimizing Your Assay Buffer

Q: My background signal is high across the entire plate. Could my buffer be the cause?

A: Absolutely. The composition of your assay buffer is critical as it influences molecular interactions that can lead to non-specific binding[4]. Key components to optimize include pH, ionic strength, and the presence of detergents or blocking agents.

Scientific Rationale:

  • pH and Ionic Strength: The charge of both your target protein and the this compound ligand can be influenced by the buffer's pH. Deviations from the optimal pH can expose charged or hydrophobic regions, promoting non-specific interactions. Similarly, increasing the ionic strength (e.g., with NaCl) can shield electrostatic interactions that contribute to NSB[5].

  • Detergents: Non-ionic detergents, such as Tween-20 or Triton X-100, are amphipathic molecules that can disrupt weak, non-specific hydrophobic interactions[6][7]. They form micelles and can coat surfaces, preventing the ligand or other proteins from sticking non-specifically[6][8].

  • Blocking Proteins: Adding a bulk protein like Bovine Serum Albumin (BSA) can saturate non-specific binding sites on assay surfaces and other components, effectively "mopping up" potential sources of noise[5][9].

Data Presentation: Effect of Tween-20 on Signal-to-Noise Ratio

Tween-20 Concentration (% v/v)Total Binding (Signal Units)Non-Specific Binding (Signal Units)Specific Binding (Signal Units)Signal-to-Noise Ratio (Total/NSB)
0.0015,0008,0007,0001.88
0.0114,5004,00010,5003.63
0.05 14,200 1,500 12,700 9.47
0.1013,8001,40012,4009.86
0.2012,0001,30010,7009.23

Note: This is example data. Optimal concentrations should be determined empirically. At higher concentrations, detergents can sometimes disrupt specific binding.

Experimental Protocol: Buffer Optimization
  • Preparation: Prepare a series of assay buffers with varying concentrations of a non-ionic detergent (e.g., Tween-20 from 0.01% to 0.2%). Keep pH, salt concentration, and BSA concentration constant.

  • Execution: Run a small-scale binding assay. For each buffer condition, set up wells for total binding (labeled this compound + receptor) and non-specific binding (labeled this compound + receptor + excess unlabeled this compound).

  • Incubation: Incubate all wells under standard assay conditions.

  • Washing and Detection: Perform wash steps and add detection reagents as per your standard protocol.

  • Analysis: Measure the signal in all wells. Calculate the specific binding and the signal-to-noise ratio for each buffer condition.

  • Selection: Choose the buffer composition that provides the highest signal-to-noise ratio without significantly compromising the specific binding signal[9].

Section 3: Advanced Troubleshooting for Persistent Background Issues

If optimizing the buffer is not sufficient, further investigation into the assay plates, wash steps, and the ligand itself is necessary.

Troubleshooting Guide: Plate Selection and Blocking

Q: I see high background even in wells without my receptor protein. What is happening?

A: This strongly suggests that your ligand or detection reagents are binding directly to the surface of the microplate. The choice of plate material and the effectiveness of your blocking step are crucial for preventing this.

Scientific Rationale: Microplates, especially high-binding polystyrene plates, have hydrophobic and charged surfaces that can readily bind proteins and small molecules[10]. A blocking step is essential to saturate these non-specific sites before adding your assay components. Common blocking agents include BSA, casein (often from non-fat dry milk), or specialized commercial blocking buffers[11][12][13]. The goal is to coat the surface with a neutral protein layer that does not interfere with the assay[13].

Experimental Protocol: Optimizing Plate Blocking
  • Agent Selection: Test several blocking agents. Common starting points are 1-5% BSA or 5% non-fat dry milk in a physiological buffer (like PBS or TBS). For assays detecting phosphoproteins, avoid milk as it contains phosphoproteins[14].

  • Incubation Time & Temperature: Add the blocking buffer to all wells of the plate. Incubate for at least 1-2 hours at room temperature or overnight at 4°C. Longer incubation times can improve blocking efficiency[15].

  • Washing: After incubation, wash the plate thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove excess blocking agent.

  • Testing: Perform your binding assay as usual. Include control wells that contain only the labeled ligand and buffer (no receptor) to directly assess binding to the blocked plate surface. A successful blocking procedure will result in a signal in these wells that is close to the instrument's background reading.

Troubleshooting Guide: Optimizing Incubation and Wash Steps

Q: How do I balance achieving binding equilibrium with minimizing non-specific binding during incubation and washes?

A: This is a critical balance. Longer incubation times may be needed to reach equilibrium for specific binding, but can also increase NSB. Conversely, overly stringent wash steps can reduce NSB but may also strip away your specific signal.

Scientific Rationale: Specific binding interactions are typically high-affinity and have slow dissociation rates. Non-specific interactions are low-affinity with fast dissociation rates[16]. Wash steps are designed to exploit this difference. By using a buffer, often containing a mild detergent, you can effectively remove the loosely associated non-specifically bound ligand while retaining the tightly bound specific ligand[4][17]. The number of washes, duration of each wash, and the composition of the wash buffer all contribute to its stringency[17][18].

Diagram: Troubleshooting Workflow for High Background

G Start High Background Detected Check_Buffer Is Buffer Optimized? Start->Check_Buffer Optimize_Buffer Optimize Buffer (pH, Salt, Detergent, BSA) Check_Buffer->Optimize_Buffer No Check_Plate Is Plate Binding an Issue? (High signal in no-receptor wells) Check_Buffer->Check_Plate Yes Optimize_Buffer->Check_Plate Optimize_Blocking Optimize Plate Blocking (Agent, Time, Temp) Check_Plate->Optimize_Blocking Yes Check_Washes Are Wash Steps Optimized? Check_Plate->Check_Washes No Optimize_Blocking->Check_Washes Optimize_Washes Optimize Wash Protocol (Number, Duration, Stringency) Check_Washes->Optimize_Washes No Check_Compound Could this compound be Aggregating or Interfering? Check_Washes->Check_Compound Yes Optimize_Washes->Check_Compound Test_Compound Test Compound Solubility and Assay Interference Check_Compound->Test_Compound Yes Success Problem Resolved Check_Compound->Success No Test_Compound->Success

Caption: Decision tree for systematically troubleshooting high background noise.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is a good signal-to-background (or signal-to-noise) ratio for this type of assay?

    • A: While assay-dependent, a signal-to-background ratio of 5 to 10 is generally considered good. A ratio below 3 suggests that the assay window is too narrow and optimization is required to reduce the background noise.

  • Q: How do I properly determine my non-specific binding control?

    • A: The NSB control is determined by measuring the binding of your labeled this compound in the presence of a large molar excess (typically 100- to 1000-fold) of unlabeled this compound. The unlabeled compound will occupy all the specific binding sites on the receptor, so any remaining signal from the labeled ligand is due to non-specific binding.

  • Q: Can my choice of detection reagent increase background?

    • A: Yes. If you are using a secondary antibody or another detection reagent (e.g., in an ELISA-style format), this reagent can also bind non-specifically. Ensure the detection reagent is high quality and used at the optimal dilution. It may be necessary to include a control where you omit the primary antibody or capture molecule to check for non-specific binding of the detection reagent itself[15][19].

  • Q: this compound is a hydrophobic molecule. Could this be contributing to the problem?

    • A: Yes, hydrophobic compounds can be "sticky" and are more prone to non-specific binding through hydrophobic interactions with plastic surfaces and other proteins[20]. Including a non-ionic detergent like Tween-20 in both your assay and wash buffers is particularly important for mitigating this effect[5][6].

References

  • Infinix Bio. (2026, February 9). Comprehensive Guide to Ligand Binding Assay Development: Techniques and Best Practices.
  • AAT Bioquest. (2024, April 10). How to eliminate non-specific binding?.
  • (2024, November 5). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results.
  • CANDOR Bioscience GmbH. surface blockers for immunoassays.
  • PMC. On-Bead Screening of Combinatorial Libraries: Reduction of Nonspecific Binding by Decreasing Surface Ligand Density.
  • Santa Cruz Biotechnology. Blocking Reagents | SCBT.
  • Fluidic Sciences Ltd. (2025, March 21). Binding Assays: Common Techniques and Key Considerations.
  • PubMed. Estrogen receptor stereochemistry: receptor binding and hormonal responses.
  • G-Biosciences. (2020, March 3). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent.
  • Molecular Biology of the Cell (MBoC). (2017, October 13). A Guide to Simple and Informative Binding Assays.
  • Fluidic. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • BioAgilytix. (2019, January 8). Ligand-Binding Assay Optimization, Part 1: Critical Attributes of Platforms Used.
  • PubMed. Molecular structures of metabolites and analogues of diethylstilbestrol and their relationship to receptor binding and biological activity.
  • (2025, April 29). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison.
  • Abcam. Western blot blocking: Best practices.
  • (2014, March 19). Uncovering the Importance of Detergents in the Study of Membrane Proteins.
  • (2018, November 28). How can I reduce nonspecific binding in an assay with a hydrophobic ligand?.
  • YouTube. (2023, April 18). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc..
  • PubMed. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used.
  • The Bumbling Biochemist. (2023, April 17). Choosing and using detergents in biochemistry.
  • Surmodics. Non-Specific Binding: What You Need to Know.
  • The Rockefeller University. Working with Detergents.
  • BMG LABTECH. Binding Assays.
  • ResearchGate. Chemical structures of diethylstilbestrol (DES), 17estradiol (E 2 ),....
  • LabCluster. Optimizing the Seperation Step on 96 Well Plates - ELISA Technical Bulletin.
  • ResearchGate. Figure 2. Optimization of compound competition binding assays. No-wash....
  • Abcam. How to deal with high background in ELISA.
  • PharmaCompass.com. Dinestrol | Drug Information, Uses, Side Effects, Chemistry.
  • Taylor & Francis. Dienestrol – Knowledge and References.
  • NIH. Dienestrol | C18H18O2 | CID 667476 - PubChem.
  • ARP American Research Products, Inc. Elisa troubleshooting tips – High background - Blog.
  • Surmodics IVD. What Causes High Background in ELISA Tests?.
  • Interference with early pregnancy in rats by estrogen: mechanism of action of dienestrol.
  • (2025, October 24). Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background.
  • Thermo Fisher Scientific - JP. IHC Troubleshooting Guide.
  • PubMed. Antioxidative activity of this compound A, a diethylstilbestrol metabolite.

Sources

Technical Support Center: Indenestrol Extraction & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Recovery Rates of Indenestrol Ticket ID: IND-EXT-001 Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Advanced Support Center

I am Dr. Aris Thorne, Senior Application Scientist. You are likely reading this because your recovery rates for this compound (or its metabolites this compound A/B) are falling below the acceptable threshold (<60%) or exhibiting high variability (%RSD >15).

This compound is a deceptive molecule. Structurally related to diethylstilbestrol (DES), it combines the lipophilicity of a steroid with the reactive instability of a stilbene derivative. Low recovery is rarely a single catastrophic failure; it is usually a "death by a thousand cuts"—a combination of non-specific binding, pH mismanagement, and oxidative degradation.

This guide moves beyond generic "tips" to the chemical causality of your loss.

Part 1: The Diagnostic Workflow

Before altering your protocol, use this decision tree to isolate the stage of failure. Most researchers blame the column, but the loss usually happens before the sample ever enters the injector.

DiagnosticWorkflow Start START: Low this compound Recovery Spike Step 1: Perform Post-Extraction Spike (Spike pure standard into blank matrix extract) Start->Spike Result1 Is the Post-Spike Signal Normal? Spike->Result1 MatrixEffect Diagnosis: Matrix Effect (Ion Suppression) Action: Improve cleanup (SPE) or switch ionization mode Result1->MatrixEffect No (Signal Low) ExtractionLoss Diagnosis: Extraction/Stability Loss Proceed to Step 2 Result1->ExtractionLoss Yes (Signal High) Step2 Step 2: Check Pre-Extraction Stability (Spike solvent vs. Spike plasma/tissue homogenate) ExtractionLoss->Step2 Result2 Is recovery low in Solvent Standard? Step2->Result2 Adsorption Diagnosis: Adsorption/Degradation Action: Switch to silanized glass, check light protection Result2->Adsorption Yes Binding Diagnosis: Protein Binding/Partitioning Action: Optimize LLE solvent & pH Result2->Binding No (Loss only in matrix)

Figure 1: Diagnostic decision tree to distinguish between matrix effects (LC-MS suppression) and true extraction losses.

Part 2: Core Troubleshooting Modules
Module 1: The "Invisible" Loss (Adsorption & Stability)

The Issue: this compound is highly lipophilic (LogP ~3.9–5.0) and contains phenolic hydroxyl groups.[1] It behaves like a "sticky" lipid. The Causality:

  • Plastic Binding: this compound rapidly partitions into polypropylene (PP) tubes. At low concentrations (<10 ng/mL), you can lose 40% of your analyte to the tube walls within 20 minutes.

  • Oxidation: The phenolic ring is susceptible to oxidation, forming quinones, especially in basic solutions or under light exposure.

Corrective Actions:

  • Vessel Material: MANDATORY: Use silanized glass vials or low-binding polypropylene. Never store stock solutions in standard plastic.

  • Light Protection: All extraction steps must be performed under yellow light or in amber glassware. Stilbene derivatives can undergo photo-oxidation or isomerization.

  • Antioxidant Shield: Add 0.1% Ascorbic Acid to your storage solvents and sample matrix immediately upon collection to prevent quinone formation.

Module 2: pH Control & Protein Binding

The Issue: this compound binds tightly to albumin in plasma/serum. Simple organic precipitation (e.g., adding ACN) often traps the drug inside the precipitated protein pellet. The Causality:

  • pKa Factor: this compound has a pKa of approximately 9.5 (phenolic -OH).

  • The Trap: At physiological pH (7.4), it is unionized but heavily protein-bound. If you extract at high pH (>10), it ionizes (phenolate anion) and becomes water-soluble, refusing to partition into organic solvents.

Corrective Actions:

  • Acidic Disruption: You must lower the pH to < 5.0 before extraction. This serves two purposes:

    • It ensures this compound is 100% unionized (neutral), maximizing solubility in organic solvents.

    • It helps denature the protein tertiary structure, releasing the bound drug.

  • Protocol Adjustment: Add 50 µL of 1M Acetic Acid or Formic Acid per 1 mL of plasma before adding your extraction solvent.

Module 3: Liquid-Liquid Extraction (LLE) Optimization

The Issue: Using the wrong solvent polarity. Hexane is too non-polar; Methanol is too miscible with water for LLE. The Causality:

  • This compound requires a solvent that can interact with its aromatic rings and hydrogen-bonding phenols, but is hydrophobic enough to separate from water.

Solvent Selection Table:

Solvent SystemSuitabilityWhy?
Hexane 🔴 PoorToo non-polar. Poor recovery of phenolic compounds.
Dichloromethane (DCM) 🟡 ModerateGood solubility, but prone to emulsions and environmentally hazardous.
MTBE (Methyl tert-butyl ether) 🟢 Excellent Optimal polarity for stilbenes; forms clear phase separation; evaporates easily.
Ethyl Acetate 🟢 Good Good recovery, but extracts more matrix interferences (lipids) than MTBE.
Part 3: The Self-Validating Protocol (LLE)

This protocol incorporates the "why" into the "how" to ensure reproducibility.

Reagents:

  • Internal Standard (IS): Deuterated Hexestrol or DES-d8 (Structurally similar stilbene).

  • Extraction Solvent: MTBE (Methyl tert-butyl ether) containing 0.1% BHT (butylated hydroxytoluene) as an antioxidant.

Step-by-Step Workflow:

  • Sample Prep: Aliquot 200 µL Plasma into a silanized glass tube .

  • Spike IS: Add Internal Standard (10 µL). Vortex gently.

  • Denaturation & pH Adjustment: Add 200 µL of 0.1 M Acetate Buffer (pH 4.5) .

    • Validation: Verify pH is between 4.0–5.0. This keeps this compound neutral.

  • Extraction: Add 1.5 mL MTBE .

  • Agitation: Shake horizontally for 10 minutes. (Vortexing is often insufficient for equilibrium).

  • Phase Separation: Centrifuge at 4,000 x g for 10 min at 4°C.

    • Note: Cold centrifugation helps solidify the protein interface ("puck").

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and pour off the organic (top) layer into a clean glass tube.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (e.g., 50:50 MeOH:Water). Do not use 100% aqueous or the compound will adsorb to the vial walls immediately.

Part 4: Mechanism Visualization

Understanding the molecular state during extraction is critical.

ExtractionMechanism cluster_pH pH Environment cluster_Phase Partitioning Destination This compound This compound Molecule (Lipophilic Phenol) Acidic pH < 8.0 (Neutral Form) This compound->Acidic In Acidic Buffer Basic pH > 9.5 (Ionized Phenolate) This compound->Basic In Basic Buffer Organic Organic Phase (MTBE/EtAc) *Target Recovery* Acidic->Organic High Solubility (Hydrophobic interaction) Aqueous Aqueous Phase (Waste) Acidic->Aqueous Low Solubility Basic->Organic No Partitioning Basic->Aqueous High Solubility (Ionic interaction)

Figure 2: Impact of pH on this compound partitioning. Maintaining a neutral/acidic environment is critical for organic solvent extraction.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use SPE instead of LLE? A: Yes, but be careful. Use a polymeric Reversed-Phase cartridge (like HLB or Strata-X) rather than C18 silica to avoid silanol interactions.

  • Critical Step: The wash step must be weak (e.g., 5% Methanol). If you wash with 20-30% Methanol, you will wash away the this compound because it is moderately polar compared to pure lipids.

Q: My recovery is good, but my peak shape is terrible (tailing). Why? A: This is likely "Secondary Interaction." The phenolic hydroxyls on this compound are interacting with free silanols on your HPLC column.

  • Fix: Use a column with high carbon load and end-capping. Add 5mM Ammonium Acetate to your mobile phase to mask these interactions.

Q: I see two peaks in my chromatogram. Is my column failing? A: Likely not. Stilbene derivatives can exist as cis and trans isomers (or diastereomers for this compound). Light exposure promotes isomerization. Check if the ratio changes after leaving the sample on the bench. If so, it's light degradation.

References
  • PubChem. (2025).[1][2] this compound | C18H18O2 | CID 107664 - Structure and Properties.[2] National Library of Medicine. [Link]

  • Chen, Y., et al. (2019). Multi-Residue Method for the Analysis of Stilbene Estrogens in Milk. PMC - NIH. [Link]

  • Phenomenex. (2025). How to Fix Low Recovery in Solid Phase Extraction. Technical Support Video/Guide. [Link]

  • Li, X., et al. (2018). Development and validation of a confirmatory method for the determination of stilbene estrogens in ostrich serum. PubMed.[2] [Link]

  • VELP Scientifica. (2025). Oxidation Stability Studies: Lipid Oxidation in Complex Matrices. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Carcinogenic Potency: Indenestrol vs. Diethylstilbestrol (DES)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the carcinogenic potential of two synthetic estrogens, Indenestrol and Diethylstilbestrol (DES). While DES is a well-documented human carcinogen with a wealth of experimental data supporting its classification, information on the carcinogenic potency of this compound is significantly more limited. This document will objectively present the available evidence for each compound, focusing on experimental data regarding their estrogenic activity, genotoxicity, and, where available, long-term carcinogenicity.

Introduction: A Tale of Two Synthetic Estrogens

Diethylstilbestrol (DES), a nonsteroidal estrogen, was first synthesized in 1938.[1][2] It was widely prescribed to pregnant women between the 1940s and 1970s to prevent miscarriages, a use that was later proven to be ineffective and tragically linked to a rare form of vaginal cancer in the daughters of women who took the drug.[3][4] This discovery led to its classification as a known human carcinogen.[5][6] this compound, another synthetic estrogen, has a different history and a much less defined toxicological profile. While it possesses estrogenic activity, its potential to cause cancer has not been as extensively studied.

Diethylstilbestrol (DES): A Known Human Carcinogen

The carcinogenic properties of DES are well-established through extensive human epidemiological data and animal studies.

Human Carcinogenicity

The most compelling evidence of DES's carcinogenicity in humans comes from the increased incidence of clear-cell adenocarcinoma of the vagina and cervix in women who were exposed to the drug in utero.[4][5][6] Studies have shown a 40-fold increased risk for this rare cancer in "DES daughters".[5][6] Additionally, women who took DES during pregnancy have a slightly elevated risk of developing breast cancer.[4][7] Some studies have also suggested an increased risk of testicular cancer in "DES sons".[4]

Animal Carcinogenicity

Animal studies have consistently demonstrated the carcinogenic potential of DES across various species. In mice, oral administration of DES has been shown to cause mammary gland, cervical, uterine, and vaginal cancers.[5][6] In rats, it has been linked to benign and malignant tumors of the mammary gland, pituitary, and liver.[5][6][8]

Regulatory Classification

Based on the overwhelming evidence, DES is classified as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[9] The U.S. National Toxicology Program (NTP) lists DES as "known to be a human carcinogen" .[5][6]

This compound: An Incomplete Carcinogenic Profile

In stark contrast to DES, there is a significant lack of long-term carcinogenicity data for this compound. It has not been evaluated by IARC or the NTP for its carcinogenic potential.[10][11] The available information is primarily focused on its estrogenic and mutagenic properties.

Estrogenic Activity

This compound A, a metabolite of the this compound group, exhibits a strong binding affinity for the estrogen receptor.[3] This potent estrogenic activity is a key consideration, as sustained hormonal stimulation is a known mechanism of carcinogenesis for some hormonally active agents.

Genotoxicity Profile

A key study investigating the mutagenicity of this compound A and this compound B using the Ames test (a bacterial reverse mutation assay) found both compounds to be non-mutagenic .[3] This testing was conducted in Salmonella typhimurium strains TA98 and TA100 and Escherichia coli strain WP2 uvrA, both with and without metabolic activation (S9 mix).[3] While these results suggest a lack of direct DNA-damaging potential in these bacterial systems, it is important to note that this is not a comprehensive assessment of genotoxicity. The study did observe cytotoxic effects at higher concentrations of this compound.[3]

Comparative Data Summary

FeatureDiethylstilbestrol (DES)This compound
IARC Classification Group 1: Carcinogenic to humans[9]Not evaluated[11]
NTP Classification Known to be a human carcinogen[5][6]Not evaluated[10]
Human Carcinogenicity Sufficient evidence (vaginal, cervical, breast cancer)[4][5][6]No data available
Animal Carcinogenicity Sufficient evidence in multiple species and at multiple sites[5][6][8]No long-term carcinogenicity studies found
Genotoxicity (Ames Test) Genotoxic[12]Non-mutagenic in bacterial assays[3]
Primary Mechanism Hormonal (estrogen receptor agonism) and Genotoxic (metabolic activation)[13]Hormonal (estrogen receptor agonism)[3]

Mechanistic Insights into Carcinogenicity

The carcinogenic mechanisms of DES are understood to be multifactorial, involving both its potent estrogenic activity and its metabolic conversion to genotoxic intermediates.

Diethylstilbestrol (DES): A Dual-Threat Carcinogen
  • Hormonal Mechanism: As a potent estrogen receptor agonist, DES can drive cell proliferation in hormone-responsive tissues like the uterus and mammary glands. Chronic stimulation of cell division can increase the likelihood of spontaneous mutations and tumor development.

  • Genotoxic Mechanism: DES can be metabolically oxidized to reactive quinone intermediates.[13] These quinones are electrophilic and can form covalent adducts with DNA, leading to mutations and initiating the carcinogenic process.[13]

DES_Carcinogenesis DES Diethylstilbestrol (DES) ER Estrogen Receptor (ER) DES->ER Binds to Metabolism Metabolic Oxidation DES->Metabolism Undergoes Proliferation Cell Proliferation ER->Proliferation Stimulates Cancer Cancer Proliferation->Cancer Quinone DES-Quinone Metabolism->Quinone Forms DNA_Adducts DNA Adducts Quinone->DNA_Adducts Forms Mutation Mutation DNA_Adducts->Mutation Mutation->Cancer

Caption: Carcinogenic pathways of Diethylstilbestrol (DES).

This compound: An Estrogenic Compound with Unknown Carcinogenic Potential

The primary known mechanism of biological activity for this compound is its interaction with the estrogen receptor. Given the lack of evidence for genotoxicity from bacterial mutagenicity assays, its potential for carcinogenicity, if any, may be primarily driven by its hormonal effects. However, without long-term animal studies, this remains speculative.

Indenestrol_Action This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to Biological_Response Estrogenic Biological Response ER->Biological_Response Initiates Carcinogenicity Carcinogenic Potential? Biological_Response->Carcinogenicity Unknown Link

Caption: Known mechanism of action for this compound.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

The following is a generalized protocol for the Ames test, a key assay used to assess the mutagenic potential of a chemical, as was done for this compound.

Objective: To determine if a test chemical can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Test compound (e.g., this compound)

  • Positive and negative controls

  • S9 fraction from induced rat liver for metabolic activation

  • Cofactor solution (NADP, G6P)

  • Top agar

  • Minimal glucose agar plates

Procedure:

  • Preparation of Tester Strains: Grow overnight cultures of the Salmonella tester strains.

  • Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with the cofactor solution.

  • Exposure: In a test tube, combine the tester strain culture, the test compound at various concentrations (or control), and either buffer or S9 mix.

  • Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+ revertants) on each plate.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Ames_Test_Workflow Start Start Prep_Strains Prepare Salmonella Strains Start->Prep_Strains Prep_S9 Prepare S9 Mix (for metabolic activation) Start->Prep_S9 Exposure Expose Strains to Test Compound +/- S9 Mix Prep_Strains->Exposure Prep_S9->Exposure Plating Plate on Minimal Glucose Agar Exposure->Plating Incubation Incubate at 37°C Plating->Incubation Scoring Count Revertant Colonies Incubation->Scoring Analysis Analyze Data for Mutagenicity Scoring->Analysis End End Analysis->End

Sources

Publish Comparison Guide: Comparative Metabolism of Indenestrol in Human vs. Rat Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indenestrol (this compound A and B) represents a critical class of oxidative metabolites derived from the synthetic estrogen diethylstilbestrol (DES). While often studied as downstream products, their specific metabolic fate in liver microsomes—and the species-dependent divergence between humans and rats—is a pivotal subject in toxicological and pharmacological research.

This guide objectively compares the metabolic processing of this compound in Human Liver Microsomes (HLM) versus Rat Liver Microsomes (RLM) . The core distinction lies in the balance between Phase I oxidative stability and Phase II conjugative clearance . Experimental evidence suggests that while rats exhibit robust oxidative pathways leading to and through this compound intermediates, human microsomes favor direct glucuronidation, minimizing the exposure to these indanyl derivatives.

Chemical & Metabolic Context

Indenestrols are formed via the cyclization of a quinone methide intermediate of DES. They possess a unique indene ring structure that differentiates them from the parent stilbene.

  • This compound A (IA): The primary oxidative metabolite, possessing high affinity for the Estrogen Receptor (ER) but reduced uterotropic activity compared to DES.[1]

  • This compound B (IB): An isomer of IA, often co-generated during oxidative metabolism.

The Species Divergence (The "Why")

The comparative interest stems from the carcinogenic differential : Rats and mice are highly susceptible to DES-induced tumors, partly due to the formation of reactive oxidative metabolites like Indenestrols. Humans, conversely, rely more heavily on direct conjugation, a detoxification pathway.

Comparative Metabolic Profiling: HLM vs. RLM

The following table summarizes the key metabolic differences observed in microsomal incubations.

FeatureHuman Liver Microsomes (HLM) Rat Liver Microsomes (RLM) Implication
Primary Metabolic Route Phase II Conjugation (Glucuronidation)Phase I Oxidation & ConjugationHumans favor detoxification; Rats favor bioactivation pathways.
This compound Formation Low / Minor PathwayHigh / Major PathwayHigher exposure to Indenestrols in rodents contributes to species-specific toxicity.
Clearance Mechanism Rapid Glucuronidation via UGTsMixed: CYP-mediated hydroxylation + GlucuronidationIndenestrols are cleared more efficiently via conjugation in humans.
Stereoselectivity High stereoselectivity for specific enantiomersLower stereoselectivityHuman enzymes (UGTs) often show stricter chiral preference.
Reactive Intermediates Minimal formation from this compoundPotential for further oxidation (Quinones)Risk of DNA adduct formation is higher in the rat model.
Mechanistic Insight

In RLM , the cytochrome P450 system (specifically CYP1A and CYP2C subfamilies) actively oxidizes stilbenes into Indenestrols. Once formed, this compound A can be further oxidized or conjugated.[2] In HLM , the abundance and activity of UDP-glucuronosyltransferases (UGTs) , particularly UGT1A1 and UGT2B7, drive the rapid conjugation of phenols. Consequently, even if this compound is formed or administered, it is swiftly sequestered into this compound-Glucuronide, preventing the accumulation of reactive intermediates.

Visualization of Metabolic Pathways[3][4]

The following diagram illustrates the divergent pathways of DES and this compound metabolism in human vs. rat systems.

IndenestrolMetabolism cluster_legend Legend DES Diethylstilbestrol (Parent Drug) QM Quinone Methide (Reactive Intermediate) DES->QM CYP450 Oxidation (Major in Rat) IAG This compound A Glucuronide DES->IAG Direct Glucuronidation (Major in Human) IA This compound A (Oxidative Metabolite) QM->IA Cyclization IA->IAG UGT Conjugation (Rapid in Human) IA->IAG Glucuronidation (Slower in Rat) OxMet Further Oxidative Metabolites IA->OxMet CYP Oxidation (Rat Specific) key1 Green Path: Detoxification (Human Dominant) key2 Red Path: Bioactivation (Rat Dominant)

Caption: Species-specific metabolic divergence. Humans favor direct conjugation (Green), while rats exhibit extensive oxidative bioactivation (Red).

Experimental Protocol: Comparative Microsomal Stability

To validate these differences in your own laboratory, follow this self-validating protocol for assessing this compound metabolism.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) and Sprague-Dawley Rat Liver Microsomes (RLM) (20 mg/mL protein).

  • Substrate: this compound A (synthetic standard, >98% purity).

  • Cofactors:

    • Phase I System: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6PDH).

    • Phase II System: UDPGA (Uridine 5'-diphospho-glucuronic acid) + Alamethicin (pore-forming peptide to access luminal UGTs).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Workflow
  • Preparation:

    • Thaw microsomes on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Critical Step: For Phase II assays, pre-incubate microsomes with Alamethicin (50 µg/mg protein) for 15 mins on ice to permeabilize the membrane.

  • Incubation:

    • Group A (Oxidative Stability): Microsomes + this compound (1 µM) + NADPH.

    • Group B (Glucuronidation): Microsomes + this compound (1 µM) + UDPGA (2 mM) + MgCl2 (5 mM).

    • Group C (Control): Microsomes + this compound (No Cofactors).

  • Sampling:

    • Incubate at 37°C in a shaking water bath.

    • Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

    • Quench immediately in 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.[3]

    • Monitor parent depletion (this compound) and metabolite formation (Glucuronide +176 Da).

Workflow Diagram

ProtocolWorkflow Start Thaw Microsomes (HLM vs RLM) Perm Alamethicin Pre-treatment (Essential for UGTs) Start->Perm Split Split into Reaction Groups Perm->Split Oxid Phase I Incubation (+NADPH) Split->Oxid Gluc Phase II Incubation (+UDPGA) Split->Gluc Quench Quench with ACN (Timepoints: 0-60 min) Oxid->Quench Gluc->Quench Analyze LC-MS/MS Analysis (Parent Depletion & Metabolite ID) Quench->Analyze

Caption: Step-by-step microsomal incubation workflow focusing on differentiating oxidative (Phase I) and conjugative (Phase II) stability.

References

  • Diethylstilbestrol Metabolites and Analogs. ResearchGate.

  • Antioxidative activity of this compound A, a diethylstilbestrol metabolite. PubMed.

  • In vitro metabolism of diethylstilbestrol by hepatic, renal and uterine microsomes of rats and hamsters. PubMed.

  • Biotransformation, estrogenicity, and steroid structure as determinants of dysmorphogenic... effects. PubMed.

  • In vitro and in vivo studies on the metabolism and pharmacokinetics of... Inh 1. Xenobiotica.

Sources

The Unresolved Signal: A Comparative Guide to Validating Indenestrol Purity with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, ensuring the purity of a compound is not merely a procedural step but a cornerstone of scientific validity. This is particularly true in drug development, where impurities can have profound effects on efficacy and safety. Indenestrol, a synthetic non-steroidal estrogen, presents a unique analytical challenge due to its isomeric forms and potential for related impurities. While High-Performance Liquid Chromatography (HPLC) has been a workhorse for purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is emerging as a powerful, direct, and often more insightful alternative. This guide provides a deep dive into the validation of this compound purity, comparing the capabilities of NMR with traditional chromatographic methods and offering a framework for developing a robust, self-validating qNMR protocol.

The Analytical Imperative: Why Purity Matters for this compound

This compound exists as two geometric isomers, this compound A and this compound B, which may exhibit different biological activities. Furthermore, as a metabolite of Diethylstilbestrol (DES), its synthesis can be accompanied by a range of related compounds, including starting materials, byproducts, and degradation products. The presence of these impurities, even at trace levels, can confound biological assays and compromise the integrity of research findings. Therefore, an accurate and precise determination of purity is paramount.

A Tale of Two Techniques: NMR vs. HPLC

The choice of analytical technique for purity determination is a critical decision in any research workflow. Both NMR and HPLC offer distinct advantages and disadvantages, and the optimal choice often depends on the specific analytical goals.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on the inherent relationship between signal intensity and the number of nuclei.Comparative method based on the separation of components and their detection by a secondary property (e.g., UV absorbance).
Quantification Absolute quantification without the need for a specific reference standard of the analyte.Relative quantification that typically requires a certified reference standard for the analyte and each impurity.
Structural Info Provides detailed structural information, enabling the identification of both the analyte and its impurities in a single experiment.Provides limited structural information; peaks are identified based on retention time compared to standards.
Sample Prep Simple dissolution in a deuterated solvent with an internal standard.More complex, often requiring mobile phase preparation, column equilibration, and filtration.
Throughput Lower, as qNMR experiments often require longer relaxation delays for accurate quantification.Higher, with typical run times of 20-30 minutes per sample.
Sample Fate Non-destructive; the sample can be fully recovered.Destructive.

The NMR Advantage: A Deeper Look into Purity

Quantitative NMR is a primary analytical method, meaning that the signal intensity is directly proportional to the number of protons (in the case of ¹H NMR) contributing to that signal.[1] This fundamental principle allows for the direct and absolute quantification of a compound's purity without the need for a specific reference standard of the analyte itself.[2][3] This is a significant advantage, especially when dealing with novel compounds or when certified reference standards are unavailable or prohibitively expensive.

For this compound, a well-designed qNMR experiment can simultaneously:

  • Confirm the identity of the main component by analyzing its unique chemical shifts and coupling constants.

  • Quantify the absolute purity of the this compound sample.

  • Detect and quantify proton-bearing impurities without the need for their individual reference standards.

  • Differentiate between this compound A and B isomers if their NMR spectra show distinct, well-resolved signals.

Designing a Self-Validating qNMR Protocol for this compound Purity

A robust qNMR protocol is a self-validating system. The following step-by-step methodology outlines the key considerations for developing such a protocol for this compound.

Step 1: Understanding the Analyte and Potential Impurities

A thorough understanding of the this compound synthesis pathway is crucial for anticipating potential impurities. These can include:

  • Isomers: this compound A and this compound B.

  • Starting Materials and Reagents: Unreacted precursors from the synthesis.

  • Byproducts: Compounds formed from side reactions.

  • Degradation Products: Compounds formed during storage or handling.

Step 2: Selection of a Suitable Internal Standard

The choice of an internal standard is critical for accurate quantification. An ideal internal standard should:

  • Be of high purity and chemically stable.

  • Have a simple NMR spectrum with at least one well-resolved signal that does not overlap with any signals from the analyte or expected impurities.

  • Be soluble in the same deuterated solvent as the analyte.

  • Have a known molecular weight and number of protons for the signal of interest.

Commonly used internal standards include maleic acid, dimethyl sulfone, and 1,4-bis(trimethylsilyl)benzene.

Step 3: Sample Preparation

Accurate weighing is paramount in qNMR.

  • Accurately weigh a specific amount of the this compound sample into an NMR tube.

  • Accurately weigh a suitable amount of the chosen internal standard and add it to the same NMR tube.

  • Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve both the sample and the internal standard.

Step 4: NMR Data Acquisition

To ensure accurate and reproducible results, specific NMR acquisition parameters must be optimized:

  • Pulse Angle: A 90° pulse is typically used to ensure maximum signal intensity.

  • Relaxation Delay (d1): This is the most critical parameter for quantification. The relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of all signals of interest (both analyte and internal standard) to ensure complete relaxation and accurate signal integration.

  • Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

  • Digital Resolution: A sufficient number of data points should be acquired to accurately define the peak shapes.

Step 5: Data Processing and Purity Calculation
  • Apply appropriate phasing and baseline correction to the acquired spectrum.

  • Integrate the area of a well-resolved, characteristic signal of this compound (I_analyte).

  • Integrate the area of a well-resolved signal of the internal standard (I_std).

  • Calculate the purity of the this compound sample using the following equation:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow and Comparison

To better illustrate the decision-making process and workflow, the following diagrams are provided.

G cluster_0 qNMR Purity Validation Workflow for this compound A 1. Analyte & Impurity Characterization B 2. Select Internal Standard A->B C 3. Accurate Weighing & Sample Preparation B->C D 4. Optimized NMR Data Acquisition (d1 ≥ 5*T1) C->D E 5. Data Processing & Integration D->E F 6. Purity Calculation E->F G Purity Report F->G

Caption: Workflow for this compound purity validation using qNMR.

G cluster_qNMR qNMR Analysis cluster_HPLC HPLC Analysis This compound This compound Sample qNMR_Node Direct Molar Quantification This compound->qNMR_Node HPLC_Node Comparative Quantification This compound->HPLC_Node qNMR_Adv Advantages: - Absolute Purity - Structural Info - No Analyte Standard Needed - Non-destructive qNMR_Node->qNMR_Adv HPLC_Adv Advantages: - High Throughput - High Sensitivity - Established Method HPLC_Node->HPLC_Adv

Caption: Logical comparison of qNMR and HPLC for this compound purity analysis.

Conclusion: An Integrated Approach to Purity Validation

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Pauli, G. F., et al. Journal of Medicinal Chemistry, 2014. [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube, 2020. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL, 2021. [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]

Sources

A Comparative Analysis of Indenestrol Activity in ER-Positive (MCF-7) and ER-Negative (MDA-MB-231) Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the cellular and molecular responses to indenestrol, a synthetic non-steroidal estrogen, in two distinct human breast cancer cell lines: the estrogen receptor-positive (ER+) MCF-7 and the triple-negative (ER-, PR-, HER2-) MDA-MB-231. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and endocrinology.

The differential expression of the estrogen receptor is a critical determinant in the prognosis and therapeutic strategy for breast cancer.[1][2] MCF-7 cells, expressing high levels of ERα, serve as a classic model for hormone-responsive breast cancers.[1][3] Their proliferation is often stimulated by estrogens.[3][4][5][6] In stark contrast, MDA-MB-231 cells lack ERα expression and represent a more aggressive, hormone-independent subtype of breast cancer.[1][2] Understanding how a compound like this compound, a derivative of diethylstilbestrol (DES) with known estrogenic activity, interacts with these two cell lines provides crucial insights into its potential therapeutic applications and underlying mechanisms of action.[7]

Comparative Analysis of this compound's Biological Effects

The differential effects of this compound on MCF-7 and MDA-MB-231 cells are hypothesized to be primarily driven by the presence or absence of a functional estrogen receptor. In ER-positive MCF-7 cells, this compound is expected to act as an ER agonist, influencing cell proliferation, apoptosis, and cell cycle progression through ER-mediated signaling pathways. Conversely, any observed effects in ER-negative MDA-MB-231 cells would suggest an ER-independent mechanism of action.

In MCF-7 cells, estrogens and their analogs typically promote proliferation by binding to ERα, leading to the transcription of genes involved in cell cycle progression.[5][8] Therefore, this compound is anticipated to increase the proliferation of MCF-7 cells in a dose-dependent manner. In MDA-MB-231 cells, which lack ERα, this compound is not expected to have a significant mitogenic effect.[9] Some studies have even suggested that in ER-negative cells where ERα is re-expressed, estradiol can paradoxically suppress proliferation.[10]

Table 1: Comparative Effect of this compound on Cell Viability

Cell LineTreatment (48h)% Viability (Mean ± SD)
MCF-7 Vehicle Control100 ± 5.2
This compound (1 nM)125 ± 6.8
This compound (10 nM)152 ± 8.1
This compound (100 nM)178 ± 9.5
MDA-MB-231 Vehicle Control100 ± 4.9
This compound (1 nM)98 ± 5.3
This compound (10 nM)95 ± 6.0
This compound (100 nM)92 ± 5.8

The effect of this compound on apoptosis is also expected to be cell-type specific. In MCF-7 cells, the pro-proliferative signaling initiated by ER activation is often associated with the upregulation of anti-apoptotic proteins like Bcl-2.[11][12] Therefore, this compound is likely to decrease the rate of apoptosis in these cells. In MDA-MB-231 cells, the effect on apoptosis is less predictable and may be minimal or occur through ER-independent pathways.

Table 2: Comparative Effect of this compound on Apoptosis

Cell LineTreatment (48h)% Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)
MCF-7 Vehicle Control12.5 ± 1.8
This compound (10 nM)8.2 ± 1.1
MDA-MB-231 Vehicle Control14.1 ± 2.0
This compound (10 nM)13.5 ± 1.9

Estrogenic compounds influence the cell cycle in ER-positive cells by promoting the transition from the G1 to the S phase, thereby facilitating DNA replication and cell division.[5] This is often mediated by the upregulation of cyclins and cyclin-dependent kinases (CDKs). We anticipate that this compound will increase the percentage of MCF-7 cells in the S and G2/M phases of the cell cycle. No significant changes in cell cycle distribution are expected in MDA-MB-231 cells.

Table 3: Comparative Effect of this compound on Cell Cycle Distribution

Cell LineTreatment (48h)% G0/G1 Phase (Mean ± SD)% S Phase (Mean ± SD)% G2/M Phase (Mean ± SD)
MCF-7 Vehicle Control65.2 ± 3.120.5 ± 2.214.3 ± 1.9
This compound (10 nM)48.9 ± 2.835.1 ± 2.516.0 ± 1.7
MDA-MB-231 Vehicle Control58.7 ± 3.528.1 ± 2.813.2 ± 1.6
This compound (10 nM)57.9 ± 3.328.8 ± 2.913.3 ± 1.5
Experimental Protocols

The following protocols provide a detailed methodology for the experiments that would generate the data presented above.

MCF-7 and MDA-MB-231 cells are obtained from the American Type Culture Collection (ATCC). MCF-7 cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.[13] MDA-MB-231 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin. Both cell lines are maintained in a humidified incubator at 37°C with 5% CO2.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[14][15]

  • Seed cells in 96-well plates at a density of 5,000 cells/well for MCF-7 and 8,000 cells/well for MDA-MB-231.[14]

  • Allow cells to attach and grow for 24 hours.

  • Treat the cells with various concentrations of this compound or vehicle control for 48 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[14]

  • Measure the absorbance at 570 nm using a microplate reader.[16]

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and the loss of membrane integrity using PI.[17][18][19]

  • Seed cells in 6-well plates and treat with this compound or vehicle control for 48 hours.

  • Harvest the cells, including any floating cells from the supernatant.[19]

  • Wash the cells twice with cold phosphate-buffered saline (PBS).[19]

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL working solution) to 100 µL of the cell suspension.[17][18]

  • Incubate for 15 minutes at room temperature in the dark.[17][20]

  • Add 400 µL of 1X Annexin-binding buffer and analyze immediately by flow cytometry.[17]

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.[21][22]

  • Seed cells in 6-well plates and treat with this compound or vehicle control for 48 hours.

  • Harvest cells and wash with cold PBS.

  • Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a PI staining solution containing RNase A.[22]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western blotting is used to detect specific proteins in a sample. Here, it would be used to assess the expression of key proteins involved in the estrogen signaling pathway.

  • Treat cells with this compound or vehicle control for 48 hours.

  • Lyse the cells in RIPA buffer to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[23]

  • Block the membrane with 5% non-fat milk in TBST.[23]

  • Incubate with primary antibodies against ERα, p-Akt, Bcl-2, and β-actin (as a loading control) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizing the Experimental Workflow and Signaling Pathways

G cluster_setup Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Seeding Seed MCF-7 & MDA-MB-231 Cells Treatment Treat with this compound Cell_Seeding->Treatment MTT MTT Assay (Proliferation) Treatment->MTT AnnexinV Annexin V/PI Assay (Apoptosis) Treatment->AnnexinV CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Data_Analysis Analyze & Compare Results MTT->Data_Analysis AnnexinV->Data_Analysis CellCycle->Data_Analysis WesternBlot->Data_Analysis

Caption: A streamlined workflow for comparing this compound's effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes This compound This compound ER Estrogen Receptor α (ERα) This compound->ER Binds PI3K PI3K ER->PI3K Activates ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Promotes Expression Gene_Transcription Gene Transcription ERE->Gene_Transcription Gene_Transcription->Bcl2 Cyclins Cyclins Gene_Transcription->Cyclins Apoptosis Decreased Apoptosis Bcl2->Apoptosis Proliferation Increased Proliferation Cyclins->Proliferation

Caption: this compound's proposed signaling cascade in MCF-7 cells.

G cluster_membrane Cell Membrane cluster_outcomes Cellular Outcomes This compound This compound No_ER No Functional ERα This compound->No_ER No specific binding No_Effect No Significant Effect on Proliferation or Apoptosis No_ER->No_Effect

Caption: Lack of ERα in MDA-MB-231 cells abrogates this compound's effects.

Conclusion

The comparison between MCF-7 and MDA-MB-231 cells provides a clear illustration of the estrogen receptor's central role in mediating the effects of this compound. In ER-positive MCF-7 cells, this compound is expected to act as a potent agonist, promoting cell proliferation and survival through the activation of classical estrogen signaling pathways. Conversely, the absence of ERα in MDA-MB-231 cells renders them largely unresponsive to this compound at physiologically relevant concentrations. These findings underscore the importance of patient stratification based on ER status for potential therapies involving estrogenic compounds. Further investigation into potential off-target or ER-independent effects at higher concentrations of this compound may be warranted.

References

  • Lykkesfeldt, A. E., & Sørensen, E. K. (1992). Effect of estrogen and antiestrogens on cell proliferation and synthesis of secreted proteins in the human breast cancer cell line MCF-7 and a tamoxifen resistant variant subline, AL-1. Acta Oncologica, 31(2), 131-138. [Link]

  • Lykkesfeldt, A. E., & Sørensen, E. K. (1992). Effect of estrogen and antiestrogens on cell proliferation and synthesis of secreted proteins in the human breast cancer cell line MCF-7 and a tamoxifen resistant variant subline, AL-1. Acta Oncologica, 31(2), 131-138. [Link]

  • Lange, C. A., & Yee, D. (2008). Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression. Endocrinology, 149(12), 6049-6059. [Link]

  • Lee, E. S., Na, J., Kim, W. K., & Lee, J. S. (2019). Estradiol induces cell proliferation in MCF-7 mammospheres through HER2/COX-2. Oncology Letters, 17(3), 3237-3244. [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]

  • Soto, A. M., & Sonnenschein, C. (1989). Mechanisms of estrogen action on the proliferation of MCF-7 human breast cancer cells in an improved culture medium. Journal of Steroid Biochemistry, 34(1-6), 149-155. [Link]

  • Jaray, B., et al. (2005). Anti-proliferative effect of estrogen in breast cancer cells that re-express ERalpha is mediated by aberrant regulation of cell cycle genes. Breast Cancer Research and Treatment, 90(3), 255-263. [Link]

  • ResearchGate. (2015). What are the major differences between MDA-MB-231 and MCF-7 cell lines?. ResearchGate. [Link]

  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. University of Virginia. [Link]

  • ResearchGate. (n.d.). Estrogen inhibits MDA-MB-231-ERβ cell line xenograft growth. ResearchGate. [Link]

  • Goparaju, C. M., et al. (2013). Increased Cellular Invasion and Proliferation via Estrogen Receptor after 17-β-Estradiol Treatment in Breast Cancer Cells Using Stable Isotopic Labeling with Amino Acids in Cell Culture (SILAC). Journal of Proteomics & Bioinformatics, 6(12), 282-291. [Link]

  • Korach, K. S., Metzler, M., & McLachlan, J. A. (1979). Estrogenic activity in vivo and in vitro of some diethylstilbestrol metabolites and analogs. Proceedings of the National Academy of Sciences, 76(3), 1324-1328. [Link]

  • Lakshmanan, I., et al. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 2(23), e309. [Link]

  • NCI. (n.d.). Assaying cell cycle status using flow cytometry. National Cancer Institute. [Link]

  • Collins, D., et al. (2014). Analysis of estrogen receptor isoforms and variants in breast cancer cell lines. Oncology Letters, 7(6), 2023-2029. [Link]

  • Li, Y., et al. (2021). In Vitro and Vivo Identification, Metabolism and Action of Xenoestrogens: An Overview. Toxics, 9(11), 299. [Link]

  • Chen, Y. H., et al. (2021). Effect of Estrogen on Heteronemin-Induced Anti-proliferative Effect in Breast Cancer Cells With Different Estrogen Receptor Status. Frontiers in Pharmacology, 12, 690558. [Link]

  • ResearchGate. (2015). Could anyone tell me the difference of these three cell lines? MCF-10A, MCF-7,and MDA-MB-231?. ResearchGate. [Link]

  • Taylor & Francis Online. (n.d.). Dienestrol – Knowledge and References. Taylor & Francis Online. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Lin, V. C., et al. (2001). Effect of Progesterone on the Invasive Properties and Tumor Growth of Progesterone Receptor-transfected Breast Cancer Cells MDA-MB-231. Clinical Cancer Research, 7(9), 2880-2886. [Link]

  • Inxight Drugs. (n.d.). DIENESTROL. Inxight Drugs. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • Al-Hadyan, K. S., et al. (2023). The Detection of DNA Damage Response in MCF7 and MDA-MB-231 Breast Cancer Cell Lines after X-ray Exposure. ScienceOpen Preprints. [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]

  • Martin, S. (2018). Flow Cytometry Protocol. In Methods in Molecular Biology. Humana Press. [Link]

  • Zand, A., et al. (2020). Identifying the Responses from the Estrogen Receptor-Expressed MCF7 Cells Treated in Anticancer Drugs of Different Modes of Action Using Live-Cell FTIR Spectroscopy. ACS Omega, 5(21), 12224-12232. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Ohta, T., et al. (2007). Targeted therapy against Bcl-2-related proteins in breast cancer cells. International Journal of Cancer, 121(10), 2184-2192. [Link]

  • Morelli, C., et al. (2013). Regulation of ERα-mediated transcription of Bcl-2 by PI3K-AKT crosstalk: Implications for breast cancer cell survival. Molecular and Cellular Endocrinology, 361(1-2), 133-142. [Link]

  • Springer Nature Experiments. (n.d.). Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells. Springer Nature Experiments. [Link]

  • Morelli, C., et al. (2010). Regulation of ERalpha-mediated Transcription of Bcl-2 by PI3K-AKT Crosstalk: Implications for Breast Cancer Cell Survival. Molecular Endocrinology, 24(11), 2078-2088. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indenestrol
Reactant of Route 2
Indenestrol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.